(R)-DM4-SPDP
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C45H61ClN4O14S2 |
|---|---|
分子量 |
981.6 g/mol |
IUPAC 名称 |
[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate |
InChI |
InChI=1S/C45H61ClN4O14S2/c1-25-12-11-13-32(60-10)45(58)24-31(61-42(57)47-45)26(2)40-44(6,63-40)33(23-37(54)49(8)29-21-28(20-25)22-30(59-9)39(29)46)62-41(56)27(3)48(7)34(51)16-18-43(4,5)66-65-19-17-38(55)64-50-35(52)14-15-36(50)53/h11-13,21-22,26-27,31-33,40,58H,14-20,23-24H2,1-10H3,(H,47,57)/b13-11-,25-12- |
InChI 键 |
VCCMUJGGUQZUOZ-LWQKUVMOSA-N |
手性 SMILES |
CC1C2CC(C(/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (R)-DM4-SPDP: Chemical Structure, Properties, and Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-DM4-SPDP, a key component in the development of next-generation antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it offers detailed experimental protocols for its use in ADC conjugation and subsequent in vitro and in vivo evaluation, alongside visual representations of relevant biological pathways and experimental workflows.
Core Concepts: Introduction to this compound
This compound is a drug-linker conjugate comprised of two critical moieties: (R)-DM4, a potent microtubule-inhibiting maytansinoid, and SPDP (succinimidyl 3-(2-pyridyldithio)propionate), a thiol-reactive crosslinker.[1][2][3] This construct is designed for the covalent attachment of the highly cytotoxic DM4 to a monoclonal antibody (mAb), creating an ADC that can selectively deliver the therapeutic payload to target cancer cells. The SPDP linker contains a disulfide bond, which is designed to be stable in the systemic circulation but readily cleaved within the reducing environment of the target cell, releasing the active DM4 payload.[][5]
Chemical Structure
The chemical structure of this compound is presented below, along with its IUPAC name.
Chemical Structure:
IUPAC Name: [(2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1¹⁰,¹⁴.0³,⁵]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate[]
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound is provided in the tables below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄₅H₆₁ClN₄O₁₄S₂ | [][6][7] |
| Molecular Weight | 981.57 g/mol | [][6][7] |
| Appearance | Solid powder | [] |
| Purity | ≥98% | [][7] |
| LogP | 2.5 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 16 | [6] |
| Rotatable Bond Count | 16 | [6] |
Biological Properties
| Property | Description | Reference(s) |
| Mechanism of Action | DM4 binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. | [1][8] |
| Cellular Target | Tubulin | [] |
| In Vitro Potency (DM4) | IC₅₀ in the picomolar to low nanomolar range in sensitive cell lines. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, from ADC conjugation to in vitro and in vivo evaluation.
Protocol for Antibody-Drug Conjugation with this compound
This protocol describes the conjugation of this compound to a monoclonal antibody via modification of lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP)
-
Desalting columns
-
Reaction buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.2-8.0)
Procedure:
-
Antibody Preparation:
-
If the antibody has accessible disulfide bonds for reduction, treat the mAb solution with a 2-5 fold molar excess of TCEP at 37°C for 1-2 hours to generate free thiol groups.
-
Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
-
Drug-Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the prepared antibody solution. A common starting point is a 5-10 fold molar excess of the drug-linker to the antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted drug-linker and other small molecules.
-
-
Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[10][11]
-
Assess the level of aggregation using Size-Exclusion Chromatography (SEC).
-
Confirm the integrity of the conjugated antibody via SDS-PAGE under reducing and non-reducing conditions.[12]
-
Protocol for In Vitro Tubulin Polymerization Assay
This assay is used to determine the inhibitory effect of the released DM4 on tubulin polymerization.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
ADC or free DM4
-
96-well, UV-transparent microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Prepare serial dilutions of the ADC or free DM4 in General Tubulin Buffer.
-
-
Assay Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
Add 10 µL of the compound dilutions (or vehicle control) to the wells of the 96-well plate.
-
Initiate the polymerization reaction by adding 100 µL of the cold tubulin/GTP solution to each well.
-
Immediately monitor the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.[1][13]
-
-
Data Analysis:
-
Plot absorbance (OD₃₄₀) versus time to generate polymerization curves.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the vehicle control.
-
Calculate the IC₅₀ for the inhibition of tubulin polymerization.[1]
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the ADC on cancer cell lines.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC
-
96-well cell culture plate
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC in complete medium.
-
Add the ADC dilutions to the respective wells and incubate for 48 to 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[14]
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to this compound.
Signaling Pathway of DM4-Induced Apoptosis
Caption: Signaling pathway of DM4-induced apoptosis following ADC internalization.
Experimental Workflow for ADC Development and Evaluation
Caption: General experimental workflow for the development and evaluation of an ADC.
Logical Relationship of SPDP Linker Cleavage
Caption: Logical relationship of SPDP linker stability and cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. DM4-SPDP | Drug-Linker Conjugates for ADC | 2245698-48-8 | Invivochem [invivochem.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. benchchem.com [benchchem.com]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of (R)-DM4-SPDP in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DM4, a potent maytansinoid derivative, is a highly effective anti-mitotic agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy.[][2] Its conjugation to a monoclonal antibody via a cleavable N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker allows for specific delivery to tumor cells, minimizing systemic toxicity.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms by which (R)-DM4-SPDP ADCs exert their cytotoxic effects on cancer cells. It details the intracellular trafficking of the ADC, the cleavage of the SPDP linker, the interaction of DM4 with its molecular target, and the subsequent induction of cell cycle arrest and apoptosis. This guide also includes quantitative data on its cytotoxic potency and detailed protocols for key experimental assays.
Core Mechanism of Action: From Antibody Binding to Apoptosis
The therapeutic action of an this compound ADC is a multi-step process that begins with the targeted delivery of the potent DM4 payload to cancer cells.
-
Binding and Internalization: The monoclonal antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[5][6] This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[5]
-
Intracellular Trafficking and Payload Release: The endosome containing the ADC traffics through the endo-lysosomal pathway.[5][6] Within the reducing environment of the cell, particularly in the endosomes and lysosomes, the disulfide bond of the SPDP linker is cleaved.[7][8] This cleavage releases the active DM4 payload into the cytoplasm of the cancer cell.[][5]
-
Tubulin Inhibition and Microtubule Disruption: Once in the cytoplasm, DM4 binds to β-tubulin, a subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site.[9][10] This binding disrupts microtubule dynamics by inhibiting tubulin polymerization and promoting microtubule depolymerization.[][11] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[12]
-
Cell Cycle Arrest: The disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[5][13][14][15] This mitotic arrest is a key trigger for the subsequent induction of apoptosis.[][2]
-
Induction of Apoptosis: Prolonged mitotic arrest activates the intrinsic apoptotic pathway.[12] This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[16][17][18] The stress induced by mitotic arrest leads to the activation of pro-apoptotic Bcl-2 family members, which in turn leads to mitochondrial outer membrane permeabilization (MOMP).[17][19] MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[18]
-
Caspase Activation and Execution of Apoptosis: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome and the activation of initiator caspase-9.[20][21] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[20][22] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.[22][23]
Data Presentation
Cytotoxicity of DM4-ADCs in Various Cancer Cell Lines
The cytotoxic potency of DM4-containing ADCs is typically evaluated by determining the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for different DM4-ADCs across a range of cancer cell lines.
| ADC Target | Cancer Type | Cell Line | IC50 (ng/mL) | Reference |
| HER2 | Breast Cancer | SK-BR-3 | 0.47 (approx.) | [24] |
| HER2 | Breast Cancer | BT-474 | 13 - 43 | [25] |
| HER2 | Breast Cancer | HCC1954 | 13 - 50 | [25] |
| HER2 | Gastric Cancer | N87 | 13 - 43 | [3][25] |
| Folate Receptor α | Ovarian Cancer | - | - | [2] |
| CD33 | Leukemia | HL-60 | - | [26] |
| CD33 | Leukemia | K562 | - | [26] |
| - | Colorectal Cancer | HCT116 | 12.2 - 38.1 | [27] |
| - | Colorectal Cancer | LoVo | 12.2 - 38.1 | [27] |
| - | Colorectal Cancer | COLO 205 | 12.2 - 38.1 | [27] |
| - | Lung Cancer | H1975 | - | [28] |
| - | Lung Cancer | H1299 | - | [28] |
| - | Lung Cancer | A549 | - | [28] |
Note: IC50 values can vary depending on the specific antibody, linker, drug-to-antibody ratio (DAR), and experimental conditions.
Induction of Apoptosis and Cell Cycle Arrest by DM4
Treatment of cancer cells with DM4 or DM4-ADCs leads to a significant increase in the percentage of apoptotic cells and cells arrested in the G2/M phase of the cell cycle.
| Cell Line | Treatment | Apoptosis (% of cells) | G2/M Arrest (% of cells) | Reference |
| HL-60 | 20 nM DM4 (48h) | >40% | Not Specified | [26] |
| HL-60/DNR | 20 nM DM4 (48h) | ~20% | Not Specified | [26] |
| K562 | 20 nM DM4 (48h) | >60% | Not Specified | [26] |
| Ovarian Cancer Cells | 1C (chalcone derivative) | Not Specified | Increased | [15] |
| Myeloid Leukemia Cells | 4-HPR | Dose-dependent increase | Increased | [10] |
Note: The presented data is illustrative. Specific percentages can vary based on the cell line, drug concentration, and duration of treatment.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an this compound ADC.[18][19][20][27]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound ADC
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in complete medium. Remove the medium from the wells and add 100 µL of the diluted ADC or control medium.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide (PI).[][29][30][31][32]
Materials:
-
Cancer cell line of interest
-
This compound ADC
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the this compound ADC at the desired concentration for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[2][12][16][17][33]
Materials:
-
Cancer cell line of interest
-
This compound ADC
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the this compound ADC at the desired concentration for the indicated time.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix for at least 1 hour at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of DM4 on the assembly of purified tubulin into microtubules by monitoring the change in light scattering (turbidity).[21][25][26][34][35]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
DM4
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer supplemented with GTP and glycerol. Prepare serial dilutions of DM4.
-
Reaction Initiation: In a pre-warmed 96-well plate at 37°C, add the DM4 dilutions followed by the cold tubulin solution to initiate polymerization.
-
Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the rate of polymerization (Vmax) from the slope of the linear phase of the curve. Calculate the percentage of inhibition for each DM4 concentration relative to the vehicle control.
Visualizations
Caption: Overall mechanism of action of an this compound ADC in a cancer cell.
Caption: Signaling pathway of DM4-induced intrinsic apoptosis.
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of a DM4-ADC.
References
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. ilcn.org [ilcn.org]
- 9. researchgate.net [researchgate.net]
- 10. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. en.ice-biosci.com [en.ice-biosci.com]
- 12. benchchem.com [benchchem.com]
- 13. Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impaired G2/M cell cycle arrest induces apoptosis in pyruvate carboxylase knockdown MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms mediating caspase activation in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 34. Mechanisms of Resistance to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-DM4-SPDP Linker Stability and Cleavage Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and cleavage mechanism of the (R)-DM4-SPDP linker, a critical component in the design of Antibody-Drug Conjugates (ADCs). Understanding these characteristics is paramount for the development of safe and effective ADC therapeutics.
Introduction to Disulfide Linkers in ADCs
Disulfide linkers are a class of cleavable linkers used in ADCs that are designed to be stable in the systemic circulation and undergo cleavage within the target cell, releasing the cytotoxic payload. This selective release is achieved by exploiting the significant difference in the reductive potential between the extracellular environment and the intracellular milieu. The disulfide bond remains intact in the oxidizing environment of the bloodstream, but is susceptible to cleavage in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH) found within the cell[1].
The maytansinoid derivative DM4 is a potent microtubule-depolymerizing agent frequently utilized as a cytotoxic payload in ADCs. When conjugated to an antibody via a linker such as SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate), it forms a potent and targeted therapeutic agent. The "(R)" designation refers to the specific stereoisomer of the DM4 payload.
Stability of the this compound Linker
The stability of the ADC in circulation is a critical determinant of its therapeutic index, influencing both efficacy and safety[2]. Premature release of the cytotoxic payload can lead to off-target toxicity. The stability of disulfide linkers, including SPDP, is significantly influenced by the steric hindrance around the disulfide bond[3][4][5]. Increased steric hindrance generally leads to greater stability in plasma by protecting the disulfide bond from premature reduction[4][5].
Quantitative Stability Data
| Antibody-Drug Conjugate | Linker | Payload | Plasma Half-life (t½) | Species | Reference |
| SAR3419 (Coltuximab Ravtansine) | SPDB | DM4 | ~7 days | Human | [1][3][6] |
| huC242-DM4 (IMGN242) | SPDB | DM4 | ~5 days (in patients with low plasma CanAg) | Human | [2] |
| Cantuzumab Mertansine (huC242-DM1) | SPP | DM1 | ~42.2 hours (intact conjugate) | Mouse |
Note: The stability of the linker can be influenced by the antibody, the conjugation site, and the specific payload.
Cleavage Mechanism of the this compound Linker
The primary mechanism for the cleavage of the SPDP disulfide linker is through thiol-disulfide exchange with intracellular reducing agents.
Glutathione-Mediated Cleavage
The intracellular concentration of glutathione (GSH) is approximately 1-10 mM, which is significantly higher than the ~5 µM concentration in the blood plasma[1]. This steep concentration gradient is the driving force for the selective cleavage of the disulfide bond within the target cell.
The cleavage process involves the nucleophilic attack of the thiolate anion of GSH on one of the sulfur atoms of the disulfide bond in the SPDP linker. This results in the formation of a mixed disulfide between the linker and GSH, and the release of the DM4 payload with a free thiol group. This free thiol on DM4 can then be further metabolized within the cell.
Experimental Protocols
This section outlines key experimental methodologies for assessing the stability and cleavage of ADCs with an this compound linker.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC and released payload over time.
Methodology:
-
Incubation: Incubate the ADC in human and/or mouse plasma at 37°C. Include a buffer control to assess inherent stability.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).
-
Sample Preparation:
-
Intact ADC Analysis: Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G magnetic beads).
-
Released Payload Analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). The supernatant will contain the free payload.
-
-
Analysis:
-
Intact ADC: Analyze the captured ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR indicates payload deconjugation.
-
Released Payload: Quantify the free DM4 in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t½) of the ADC in plasma.
In Vitro Glutathione-Mediated Cleavage Assay
This assay specifically investigates the cleavage of the disulfide linker by glutathione.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing the ADC at a specific concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initiate Cleavage: Add a solution of reduced glutathione (GSH) to the reaction mixture to a final concentration that mimics intracellular levels (e.g., 5 mM).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points, stop the reaction (e.g., by adding a quenching agent like N-ethylmaleimide or by rapid freezing).
-
Analysis: Analyze the samples by a validated LC-MS/MS method to quantify the amount of released DM4 and the remaining intact ADC.
-
Data Analysis: Plot the concentration of released DM4 over time to determine the kinetics of the cleavage reaction.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Plate target antigen-positive cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include an untreated control and a control with a non-targeting ADC.
-
Incubation: Incubate the cells with the ADC for a period of time (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
The this compound linker represents a key technology in the development of ADCs, offering a balance of stability in circulation and efficient payload release within the reducing environment of target cancer cells. The stability of this linker is critically influenced by steric hindrance around the disulfide bond. Its cleavage is primarily mediated by intracellular glutathione through a thiol-disulfide exchange mechanism. Rigorous in vitro and in vivo characterization of the stability and cleavage kinetics of ADCs utilizing this linker system is essential to ensure the development of safe and effective cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of these critical parameters.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase I multidose-escalation study of the anti-CD19 maytansinoid immunoconjugate SAR3419 administered by intravenous infusion every 3 weeks to patients with relapsed/refractory B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A dose-escalation study of SAR3419, an anti-CD19 antibody maytansinoid conjugate, administered by intravenous infusion once weekly in patients with relapsed/refractory B-cell non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of the DM4 Maytansinoid Payload: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant interest in the field of oncology.[1] Originally isolated from the shrub Maytenus ovatus, these ansa macrolides exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1] However, their systemic toxicity limited their therapeutic potential as standalone agents.[1] The advent of antibody-drug conjugates (ADCs) has provided a targeted delivery mechanism, revitalizing interest in maytansinoids as payloads.
This technical guide provides an in-depth overview of the in vitro cytotoxicity of the maytansinoid derivative DM4, a key payload in the development of next-generation ADCs. DM4 is a thiol-containing derivative of maytansine, designed for stable linkage to monoclonal antibodies.[2] This document will detail its mechanism of action, present available cytotoxicity data, provide a comprehensive experimental protocol for assessing its in vitro potency, and illustrate key pathways and workflows through detailed diagrams.
Mechanism of Action
The primary mechanism of action of DM4 is the inhibition of tubulin polymerization.[] By binding to tubulin, DM4 and its metabolites disrupt the assembly and disassembly of microtubules.[][4] This interference with microtubule dynamics has profound downstream effects on cellular processes, ultimately leading to cell death.
The key steps in the cytotoxic cascade initiated by DM4 are:
-
Microtubule Disruption: DM4 binds to tubulin, preventing the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.[1][]
-
Mitotic Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[][5]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[4]
When delivered as part of an ADC, the monoclonal antibody component targets a specific antigen on the surface of cancer cells.[6][7] The ADC-antigen complex is then internalized, typically via endocytosis.[8] Once inside the cell, the linker connecting the antibody to the DM4 payload is cleaved, releasing the cytotoxic agent to exert its effects.[6][7]
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of DM4 and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. The IC50 values for maytansinoids are often in the sub-nanomolar to picomolar range, highlighting their potent anti-proliferative activity.
Below is a summary of reported IC50 values for DM4 and related maytansinoid compounds in various cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line, assay conditions, and the form of the maytansinoid tested (e.g., free drug versus ADC).
| Cell Line | Cancer Type | Compound | IC50 (pM) |
| KB | Human Head and Neck Cancer | DM4Me | Sub-nanomolar |
| A549 | Lung Carcinoma | Maytansinoid Derivatives | Varies |
| A2780 | Ovarian Cancer | Maytansinoid Derivatives | Varies |
| A2780AD | Doxorubicin-resistant Ovarian Cancer | Maytansinoid Derivatives | Varies |
Note: The table presents a selection of available data. "Varies" indicates that multiple derivatives were tested with a range of IC50 values. For detailed information, please refer to the cited literature.[9][10]
Experimental Protocols
The following is a detailed protocol for a standard colorimetric in vitro cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is widely used to assess the cytotoxic potential of compounds like DM4.[11]
MTT Cytotoxicity Assay Protocol
1. Reagent Preparation:
-
Cell Culture Medium: Use the appropriate complete medium for the cancer cell line being tested, supplemented with fetal bovine serum (FBS) and antibiotics.
-
DM4 Stock Solution: Prepare a high-concentration stock solution of DM4 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or below.
-
MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[12] Mix thoroughly by vortexing or sonication and filter-sterilize.[12] Store protected from light at 4°C for up to one month.
-
Solubilization Solution: Prepare a solution to dissolve the formazan (B1609692) crystals. A common solution is acidic isopropanol (B130326) (0.04 N HCl in isopropanol) or DMSO.
2. Cell Plating:
-
Harvest exponentially growing cells and perform a cell count to determine viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density in pre-warmed complete cell culture medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Seed the cells into a 96-well flat-bottom plate at the predetermined density in a volume of 100 µL per well.
-
Include wells for background control (medium only) and vehicle control (cells treated with the same concentration of DMSO as the highest DM4 concentration).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of the DM4 stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate IC50 value.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DM4.
-
Incubate the plate for a period that allows for the compound to exert its effect, typically 48 to 72 hours. The incubation time should be optimized for each cell line and compound.
4. MTT Assay and Data Acquisition:
-
After the incubation period, carefully remove the medium from each well.
-
Add 20-50 µL of the MTT solution to each well, including the controls.[12]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
After the MTT incubation, carefully remove the MTT solution.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[12][14]
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[12][14] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
5. Data Analysis:
-
Subtract the average absorbance of the background control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each DM4 concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the DM4 concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the in vitro cytotoxicity of the DM4 maytansinoid payload.
Caption: Workflow of ADC internalization and DM4 payload release.
Caption: Signaling pathway of DM4-induced cytotoxicity.
Caption: Experimental workflow for an in vitro MTT cytotoxicity assay.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 4. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. MTT (Assay protocol [protocols.io]
The Dawn of Targeted Cancer Therapy: A Technical Guide to the Discovery and Development of Maytansinoid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, development, and application of maytansinoid derivatives, a class of potent cytotoxic agents that have revolutionized targeted cancer therapy. From their initial discovery and the challenges of their systemic toxicity to their successful implementation as payloads in Antibody-Drug Conjugates (ADCs), this document details the scientific journey and the core methodologies that underpin their use in modern oncology.
Introduction: From Natural Toxin to "Magic Bullet"
Maytansine (B1676224), a natural product first isolated in the 1970s from the East African shrub Maytenus serrata, exhibited extraordinary anti-cancer potency.[1] As a powerful anti-mitotic agent, it kills tumor cells at subnanomolar concentrations.[2][3] However, early clinical trials of maytansine as a standalone chemotherapy were disappointing due to severe systemic toxicity and a narrow therapeutic window.[3] This initial setback paved the way for a paradigm shift in its application. Scientists envisioned harnessing maytansine's cytotoxic power by selectively delivering it to cancer cells, minimizing collateral damage to healthy tissues. This concept materialized in the form of Antibody-Drug Conjugates (ADCs), where maytansine derivatives, or maytansinoids, are chemically linked to monoclonal antibodies that target tumor-specific antigens. This targeted approach has led to the development of highly successful cancer therapeutics.
Mechanism of Action: Disrupting the Cellular Machinery
Maytansinoids exert their potent cytotoxic effects by targeting microtubules, which are essential components of the cell's cytoskeleton responsible for maintaining cell structure, transport, and, critically, cell division.[1]
The mechanism unfolds as follows:
-
Binding to Tubulin: Maytansinoids bind to tubulin, the protein subunit of microtubules, at or near the vinca (B1221190) alkaloid binding site.[]
-
Inhibition of Microtubule Assembly: This binding disrupts the dynamics of microtubule assembly and disassembly.[1]
-
Mitotic Arrest: The destabilization of the mitotic spindle, a structure crucial for chromosome segregation during cell division, leads to an arrest of the cell cycle in the G2/M phase.[1]
-
Induction of Apoptosis: Unable to complete mitosis, the cancer cell undergoes programmed cell death, or apoptosis.[1]
This targeted disruption of a fundamental cellular process is what makes maytansinoids incredibly potent anti-cancer agents. When delivered as part of an ADC, the maytansinoid is internalized into the target cancer cell, released from the antibody, and then executes its cytotoxic function.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]
Physicochemical Properties of (R)-DM4-SPDP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of (R)-DM4-SPDP, a key reagent in the development of antibody-drug conjugates (ADCs). This compound is a drug-linker conjugate consisting of the potent microtubule-disrupting agent DM4 and a cleavable SPDP (succinimidyl 3-(2-pyridyldithio)propionate) crosslinker. This guide details its chemical structure, physical properties, and the experimental protocols for its conjugation and characterization, designed to be a valuable resource for researchers in the field of targeted cancer therapy.
Core Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, conjugation efficiency, and the ultimate stability and efficacy of the resulting ADC. While extensive experimental data for the complete conjugate is not publicly available, the following tables summarize the known quantitative data for this compound and its parent SPDP linker.
| Property | Value | Source |
| Molecular Formula | C45H61ClN4O14S2 | [1][] |
| Molecular Weight | 981.57 g/mol | [1][][3] |
| Appearance | Solid powder | [] |
| Purity | ≥98% | [1] |
| Calculated LogP | 2.5 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 16 | [4] |
Table 1: Physicochemical Properties of this compound
The solubility of the parent SPDP linker provides guidance on suitable solvents for this compound, which is expected to have similar, though not identical, characteristics. The maytansinoid component introduces additional hydrophobicity.
| Solvent | Solubility | Source |
| DMSO | 62 mg/mL (198.48 mM) | [5] |
| Ethanol | 5 mg/mL | [5] |
| Water | Insoluble | [5] |
Table 2: Solubility of the Parent SPDP Linker
Stability and Reactivity
The stability of the this compound conjugate is centered around the disulfide bond within the SPDP linker. This bond is designed to be stable in systemic circulation but readily cleaved in the reducing environment inside a target cell. The disulfide bond between DM4 and the linker is generally stable in vitro, with reduction requiring cellular entry.[] The NHS ester end of the SPDP linker is amine-reactive and is used to conjugate the molecule to lysine (B10760008) residues on an antibody.[]
Mechanism of Action: From ADC to Cellular Disruption
The therapeutic utility of this compound is realized when it is conjugated to a monoclonal antibody that targets a specific tumor antigen. The following diagram illustrates the signaling pathway from ADC internalization to the induction of apoptosis.
Caption: Mechanism of action of a this compound based ADC.
Experimental Protocols
Accurate characterization of this compound and its antibody conjugates is critical for drug development. The following sections detail the methodologies for conjugation and subsequent analysis.
Antibody Conjugation via Amine Coupling
This protocol describes the general steps for conjugating this compound to a monoclonal antibody through its lysine residues.
Caption: Experimental workflow for antibody conjugation.
Detailed Methodology:
-
Antibody Preparation: The antibody is buffer-exchanged into an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH between 7.2 and 8.0. The concentration is typically adjusted to 1-10 mg/mL.
-
This compound Solution Preparation: A stock solution of this compound is prepared by dissolving the powder in an organic solvent like DMSO immediately before use.
-
Conjugation Reaction: The this compound solution is added to the antibody solution. The molar excess of the drug-linker over the antibody will determine the final drug-to-antibody ratio (DAR).
-
Incubation: The reaction mixture is incubated at room temperature, typically for 1 to 2 hours with gentle mixing.
-
Purification: The resulting ADC is purified to remove unconjugated this compound and other reaction byproducts. Size exclusion chromatography (SEC) is a common method for this purpose.
-
Characterization: The purified ADC is then characterized to determine properties such as DAR, aggregation, and purity.
Characterization by HPLC and Mass Spectrometry
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential techniques for the characterization of ADCs.
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Determination:
-
Principle: HIC separates molecules based on their hydrophobicity. The addition of each DM4 molecule increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: A low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A decreasing salt gradient is used to elute the ADC species, with higher DAR species eluting later.
-
Detection: UV detection at 280 nm.
-
Data Analysis: The relative peak areas of the different species are used to calculate the average DAR.
Mass Spectrometry for Intact Mass Analysis and DAR Confirmation:
-
Principle: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC. The mass difference between the unconjugated antibody and the ADC, divided by the mass of the drug-linker, confirms the DAR.
-
Sample Preparation: The ADC sample is typically desalted before analysis.
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is used.
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the masses of the different ADC species.
This guide provides a foundational understanding of the physicochemical properties of this compound and its application in the development of antibody-drug conjugates. For further in-depth analysis, it is recommended to consult the specific product datasheets and relevant scientific literature.
References
Solubility of (R)-DM4-SPDP: A Technical Guide for Drug Development Professionals
Introduction
(R)-DM4-SPDP, a potent anti-tubulin agent conjugated to a linker, is a critical component in the development of antibody-drug conjugates (ADCs). The solubility of this payload-linker construct in both aqueous and organic solvents is a fundamental physicochemical property that significantly influences its formulation, stability, and ultimately, the efficacy and safety of the resulting ADC. This technical guide provides a comprehensive overview of the available solubility data for this compound and its parent maytansinoid, DM4. It also outlines general experimental protocols for solubility determination and presents a conceptual workflow for solubility screening. This document is intended for researchers, scientists, and drug development professionals working with maytansinoid-based ADCs.
Solubility Profile of this compound and its Parent Compound DM4
The solubility of a drug substance is its ability to dissolve in a solvent to form a homogeneous solution. For ADC payloads like this compound, solubility is a critical parameter that affects not only the manufacturing and formulation of the ADC but also its in vivo behavior, including drug release and bioavailability.
Qualitative Solubility of this compound
Qualitative information from various sources suggests that maytansinoids, the class of compounds to which DM4 belongs, possess reasonable aqueous solubility, a property that is beneficial for their conjugation to antibodies without inducing aggregation.[][2] However, the conjugation of the hydrophobic SPDP linker to DM4 to form this compound is expected to influence its overall solubility characteristics. For conjugation reactions in aqueous buffers, the use of an organic co-solvent is often necessary to aid in the solubility of the drug-linker complex.[]
Quantitative Solubility of the Parent Compound, DM4
Table 1: Quantitative Solubility of DM4 in Organic Solvents
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [3] |
| Dimethylformamide (DMF) | 30 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [4] |
| Ethanol | 20 mg/mL | [4] |
Table 2: Qualitative and Semi-Quantitative Solubility of DM4
| Solvent | Solubility | Source |
| DMSO | Soluble | [] |
| Chloroform | Slightly Soluble | [] |
| Methanol | Slightly Soluble | [] |
| Water | Not Determined | [5] |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical step in the physicochemical characterization of any new chemical entity. Several established methods can be employed to quantitatively assess the solubility of compounds like this compound. The choice of method often depends on the required throughput, accuracy, and the stage of drug development.
Shake-Flask Method with HPLC or UV-Vis Analysis
The shake-flask method is a traditional and widely accepted technique for determining thermodynamic solubility.
-
Sample Preparation: An excess amount of the compound, this compound, is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a defined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectroscopy. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Nephelometry
Nephelometry is a high-throughput method for determining kinetic solubility by measuring the light scattered by suspended particles.
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly solubilizing organic solvent, typically DMSO.
-
Serial Dilution: The stock solution is serially diluted in the same organic solvent.
-
Aqueous Dilution and Precipitation: Aliquots of the serially diluted organic solutions are added to an aqueous buffer in a microplate format. As the concentration of the compound exceeds its aqueous solubility, it will precipitate out of solution.
-
Light Scattering Measurement: The extent of precipitation is measured by a nephelometer, which detects the intensity of light scattered by the suspended particles. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[6][7]
Workflow for Solubility Screening
The following diagram illustrates a general workflow for screening the solubility of a compound like this compound in various solvents.
Conclusion
The solubility of this compound is a critical parameter for the successful development of ADCs. While quantitative data for the conjugated molecule is not widely published, the available information for the parent compound, DM4, provides a useful starting point for formulation development. The data indicates good solubility in common organic solvents like DMSO and ethanol. The actual aqueous solubility of this compound, which is of paramount importance for in vivo applications, needs to be experimentally determined. The experimental protocols outlined in this guide, such as the shake-flask method and nephelometry, provide robust approaches for generating this crucial data. A thorough understanding and characterization of the solubility profile of this compound will enable the rational design of stable and effective antibody-drug conjugates for therapeutic applications.
References
A Technical Guide to (R)-DM4-SPDP: Supplier Information and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the procurement and quality control of (R)-DM4-SPDP, a critical component in the development of antibody-drug conjugates (ADCs). This document outlines key supplier details, recommended quality control parameters, and detailed experimental methodologies to ensure the identity, purity, and stability of this maytansinoid-linker conjugate.
Introduction to this compound
This compound is a potent microtubule-disrupting agent, DM4, attached to a succinimidyl-4-(2-pyridyldithio)pentanoate (SPDP) linker. The SPDP linker contains an N-hydroxysuccinimide (NHS) ester for conjugation to lysine (B10760008) residues on a monoclonal antibody and a disulfide bond that can be cleaved intracellularly to release the cytotoxic DM4 payload. The precise quality control of this drug-linker is paramount to the safety and efficacy of the resulting ADC.
Supplier Information
Several chemical suppliers specialize in the provision of high-purity this compound for research and drug development purposes. The following table summarizes key information for prominent suppliers. It is crucial for researchers to request lot-specific Certificates of Analysis (CoA) for detailed quality control data.
| Supplier | Catalog Number | Purity Specification | Storage Conditions |
| BOC Sciences | BADC-00011 | ≥98% | Recommended conditions on CoA |
| MedChemExpress | HY-126493A | ≥98% | Recommended conditions on CoA |
Note: This information is based on publicly available data and is subject to change. Always consult the supplier's official documentation for the most current information.
Quality Control of this compound
A robust quality control strategy for this compound should encompass a range of analytical techniques to assess its identity, purity, and stability.
Key Quality Control Attributes
| Attribute | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure of the molecule. |
| Purity | HPLC/UPLC (UV detection) | Quantifies the percentage of the desired compound and detects impurities. |
| Residual Solvents | GC-MS | Identifies and quantifies any remaining solvents from the synthesis process. |
| Water Content | Karl Fischer Titration | Determines the amount of water present in the material. |
| Appearance | Visual Inspection | Assesses the physical state and color of the compound. |
Experimental Protocols
The following are detailed methodologies for the key quality control experiments. These protocols are based on established methods for maytansinoid derivatives and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound from potential impurities.
Instrumentation and Columns:
-
HPLC or UPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent, such as acetonitrile or dimethyl sulfoxide (B87167) (DMSO), to a final concentration of 1 mg/mL.
-
Further dilute with the initial mobile phase composition (70% A / 30% B) to a working concentration of 0.1 mg/mL.
Mass Spectrometry (MS) for Identity Confirmation
Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is a powerful tool for confirming the molecular weight of this compound.
Instrumentation:
-
LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap)
LC Conditions:
-
Utilize the HPLC method described in section 4.1 or a similar method suitable for LC-MS.
MS Parameters (Example):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Mass Range: m/z 100-1500
Data Analysis:
-
The expected monoisotopic mass of this compound (C₄₅H₆₁ClN₄O₁₄S₂) is approximately 980.34 g/mol . Look for the corresponding [M+H]⁺ ion at m/z ~981.35.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for confirming the detailed chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition (¹H NMR):
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64 (adjust for signal-to-noise)
-
Relaxation Delay: 1-2 seconds
Data Acquisition (¹³C NMR):
-
Pulse Program: Standard proton-decoupled experiment
-
Number of Scans: 1024 or more (adjust for signal-to-noise)
-
Relaxation Delay: 2-5 seconds
Data Analysis:
-
The acquired spectra should be compared with a reference spectrum or analyzed to ensure that all expected proton and carbon signals are present with the correct chemical shifts, multiplicities, and integrations.
Visualizations
The following diagrams illustrate the structure and analytical workflows for this compound.
Caption: Structure of this compound.
Caption: Quality control workflow.
This guide provides a foundational framework for the procurement and quality assessment of this compound. Adherence to rigorous quality control standards is essential for the successful development of safe and effective antibody-drug conjugates. Researchers should always refer to supplier-specific documentation and may need to further optimize the described analytical methods for their specific applications.
Mass Spectrometry Analysis of (R)-DM4-SPDP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of (R)-DM4-SPDP, a critical component in the development of antibody-drug conjugates (ADCs). The document details experimental protocols for the quantification of the released cytotoxic payload, DM4, and its metabolites, and discusses the characterization of the intact drug-linker conjugate.
Introduction to this compound in Antibody-Drug Conjugates
This compound is a drug-linker conjugate consisting of the potent microtubule-inhibiting agent DM4 and a cleavable SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker. In the context of an ADC, the SPDP linker connects the DM4 payload to a monoclonal antibody. This disulfide-containing linker is designed to be stable in systemic circulation but is cleaved in the reducing environment of the tumor cell, releasing the active DM4 payload to exert its cytotoxic effect. The precise characterization and quantification of both the intact drug-linker and the released payload are paramount for the preclinical and clinical development of ADCs, providing critical data on drug-to-antibody ratio (DAR), stability, pharmacokinetics, and metabolism.
Mass Spectrometry Analysis of the Released Payload: DM4 and its Metabolites
The primary focus of mass spectrometry in the analysis of this compound containing ADCs is often the sensitive and accurate quantification of the unconjugated (free) DM4 payload and its metabolites in biological matrices, such as plasma. This is crucial for understanding the ADC's stability and potential off-target toxicities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.
Experimental Protocol: Quantification of DM4 and S-methyl-DM4 in Human Plasma
This protocol outlines a typical workflow for the simultaneous determination of unconjugated DM4 and its primary metabolite, S-methyl-DM4, in human plasma.
2.1.1. Sample Preparation
A multi-step sample preparation procedure is employed to extract the analytes from the complex plasma matrix and to ensure all disulfide-bound DM4 is measured.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (DM4-d6). Vortex for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Reduction: Add 50 µL of a reducing agent solution (e.g., 100 mM TCEP or DTT) to the supernatant. Incubate at 37°C for 30 minutes to cleave any disulfide bonds between DM4 and plasma proteins.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2.1.2. Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve the analytes from matrix components.
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Optimized for analyte separation (e.g., 30-95% B) |
2.1.3. Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
Quantitative Data: MRM Transitions
The following table summarizes the precursor and product ion m/z values used for the MRM analysis of DM4, S-methyl-DM4, and the internal standard DM4-d6. Sodium adducts are often monitored to enhance sensitivity.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Remarks |
| DM4 | 758.4 | 314.2 | Quantifier |
| 758.4 | 465.3 | Qualifier | |
| S-methyl-DM4 | 794.3 ([M+Na]+) | 479.2 | From Sodium Adduct |
| DM4-d6 (IS) | 764.4 | 314.2 | Internal Standard |
Workflow Diagram for DM4 Quantification
Mass Spectrometry Analysis of Intact this compound
The characterization of the intact drug-linker, this compound, is essential for confirming its identity, purity, and stability. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is the preferred technique for this analysis.
General Experimental Approach
3.1.1. Sample Preparation
The this compound sample is typically dissolved in an organic solvent compatible with mass spectrometry, such as acetonitrile or methanol, to a suitable concentration (e.g., 1 µg/mL).
3.1.2. Liquid Chromatography (LC) Conditions
Reversed-phase chromatography is commonly used to assess the purity of the drug-linker and to separate it from any impurities or degradation products.
| Parameter | Condition |
| Column | Reversed-phase C18 or C8 column |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 10 mM ammonium formate |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40°C) |
| Gradient | A suitable gradient from low to high organic phase |
3.1.3. High-Resolution Mass Spectrometry (HRMS) Conditions
An Orbitrap or Time-of-Flight (TOF) mass spectrometer is used to obtain accurate mass measurements.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Orbitrap or TOF |
| Scan Mode | Full Scan (for precursor mass) and MS/MS (for fragmentation) |
| Resolution | > 60,000 |
| Collision Energy | Ramped or stepped to obtain informative fragment spectra |
Expected Data and Interpretation
-
Full Scan MS: The full scan spectrum will provide the accurate mass of the protonated molecular ion ([M+H]+) of this compound. This allows for the confirmation of its elemental composition.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) of the precursor ion will induce fragmentation. The resulting fragment ions provide structural information. Key fragmentation pathways would likely involve the cleavage of the SPDP linker and fragmentation of the DM4 moiety. The fragmentation pattern can be used to confirm the structure of the drug-linker conjugate.
Logical Workflow for this compound Characterization
Conclusion
Mass spectrometry is an indispensable tool for the development of ADCs containing the this compound drug-linker. LC-MS/MS provides the necessary sensitivity and selectivity for the quantification of the released DM4 payload and its metabolites in complex biological matrices, which is critical for pharmacokinetic and safety assessments. Furthermore, high-resolution mass spectrometry is essential for the structural characterization and purity assessment of the intact drug-linker conjugate. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists in the field of ADC development.
References
Methodological & Application
Application Notes and Protocols for (R)-DM4-SPDP in Cell-Based Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DM4-SPDP is a key reagent in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics. It is a conjugate of the potent microtubule-inhibiting agent DM4, a maytansinoid derivative, and the SPDP (N-succinimidyl 4-(2-pyridyldithio)propionate) crosslinker.[1][2][3] The SPDP linker facilitates the conjugation of DM4 to antibodies via a disulfide bond, which is designed to be cleaved in the reducing environment of the target cell, releasing the cytotoxic payload.[4][][6] These application notes provide detailed protocols for utilizing this compound in the generation of ADCs and their subsequent evaluation in cell-based cytotoxicity assays.
Mechanism of Action
The cytotoxic activity of an ADC prepared with this compound is a multi-step process. First, the antibody component of the ADC binds to a specific antigen on the surface of a target cancer cell. The ADC-antigen complex is then internalized, typically through endocytosis. Inside the cell, the disulfide bond within the SPDP linker is reduced, releasing the active DM4 payload.[][6] DM4 exerts its potent cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis.[7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2245698-48-8 | [1][2] |
| Molecular Formula | C44H58ClN4O10S2 | N/A |
| Molecular Weight | 918.53 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
Table 2: Example IC50 Values for Maytansinoid ADCs in Cytotoxicity Assays
| Cell Line | Target Antigen | ADC | IC50 (pM) | Reference |
| MOLM-13 | CD33 | Antibody A2-SMCC-DM1 | ~100-300 | [8] |
| High Antigen Density Cell Line | Antigen C | 64 different ADCs | ~50 - 10,000 | [8] |
| SK-BR-3 | N/A | DM4 alone | Varies (inhibited by anti-maytansinoid sdAbs) | [7] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes a general method for conjugating this compound to an antibody. Optimization of the molar ratio of this compound to antibody and reaction conditions may be necessary for specific antibodies.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., Borate buffer, pH 8.5)
-
Quenching solution (e.g., Tris buffer)
Procedure:
-
Antibody Preparation: If the antibody has accessible disulfide bonds for reduction, proceed to step 3. If conjugation is desired through lysine (B10760008) residues, a prior modification step to introduce thiol groups is necessary.
-
Antibody Reduction (for hinge-region cysteines): a. Prepare a solution of the antibody in reaction buffer. b. Add a 10-20 fold molar excess of DTT. c. Incubate at 37°C for 30 minutes. d. Remove excess DTT using a desalting column equilibrated with reaction buffer.
-
This compound Preparation: a. Dissolve this compound in DMSO to a stock concentration of 10 mM. Note: It is recommended to prepare this solution fresh as the compound can be unstable in solution.[6]
-
Conjugation Reaction: a. To the reduced antibody solution, add the desired molar excess of the this compound solution. b. Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Quenching: a. Add a quenching solution to stop the reaction.
-
Purification: a. Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unconjugated DM4 and other small molecules.
-
Characterization: a. Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry. b. Assess the percentage of monomeric ADC using size-exclusion chromatography.
Protocol 2: Cell-Based Cytotoxicity Assay using MTT
This protocol outlines a method to assess the cytotoxicity of an ADC prepared with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC construct
-
Control antibody (unconjugated)
-
Free DM4
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium.[9][10] c. Incubate the plate at 37°C and 5% CO2 overnight to allow for cell adherence.
-
Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free DM4 in complete medium. b. Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated control wells with fresh medium only. c. Incubate the plate for 72-96 hours. The optimal incubation time can depend on the cell line and the payload's mechanism of action.[10]
-
MTT Assay: a. Add 20 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible. c. Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals. d. Incubate the plate overnight at 37°C in the dark.[10]
-
Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment condition relative to the untreated control. c. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Development of Novel Antibody-Drug Conjugates with (R)-DM4-SPDP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel antibody-drug conjugates (ADCs) utilizing the potent tubulin inhibitor, (R)-DM4, conjugated to a monoclonal antibody via the SPDP linker. These guidelines are intended to assist researchers in the design, synthesis, characterization, and preclinical evaluation of DM4-based ADCs for targeted cancer therapy.
Introduction to (R)-DM4-SPDP ADCs
Antibody-drug conjugates are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents.[1] The this compound system is a well-established platform for ADC development. (R)-DM4, a maytansinoid derivative, induces cell death by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[][3] The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker provides a cleavable disulfide bond, ensuring the release of the active DM4 payload within the reducing environment of the target cancer cell.[4]
Mechanism of Action
The therapeutic action of an this compound ADC is a multi-step process initiated by the specific binding of the antibody component to a target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex and trafficking to lysosomes. Inside the lysosome, the disulfide bond of the SPDP linker is cleaved, releasing the DM4 payload into the cytoplasm. The freed DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis.[][3]
Experimental Protocols
The development of a novel this compound ADC involves a series of well-defined experimental procedures, from antibody modification and conjugation to in vitro and in vivo evaluation.
Antibody Modification and Conjugation with this compound
This protocol describes the partial reduction of antibody interchain disulfides followed by conjugation to this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS with 1 mM DTPA, pH 8.0
-
Quenching solution: N-acetylcysteine
-
Purification column: Size-Exclusion Chromatography (SEC) column (e.g., G25)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the reaction buffer.
-
Partial Reduction:
-
To achieve a drug-to-antibody ratio (DAR) of approximately 4, add a 4.2-fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate the reaction at 37°C for 1 hour.
-
-
Purification of Reduced Antibody:
-
Immediately after incubation, purify the partially reduced antibody using a G25 desalting column equilibrated with PBS containing 1 mM DTPA at 4°C to remove the excess reducing agent.
-
-
Conjugation:
-
To the purified, partially reduced antibody, add a 4.6-fold molar excess of this compound (dissolved in a small amount of a compatible organic solvent like DMSO, then diluted in the reaction buffer).
-
Incubate the reaction on ice for 1 hour with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine relative to the this compound.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a G25 desalting column equilibrated with a formulation buffer (e.g., PBS) at 4°C to remove unreacted drug-linker and other small molecules.
-
-
Concentration and Storage:
-
Concentrate the purified ADC to the desired concentration (e.g., 1-5 mg/mL) using an appropriate method (e.g., centrifugal filtration).
-
Sterile filter, aliquot, and store the final ADC product at -80°C.
-
Characterization of the ADC
Thorough characterization is crucial to ensure the quality and consistency of the ADC.
3.2.1. Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a common method to determine the DAR.
Materials:
-
HIC column (e.g., MAbPac HIC-Butyl)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) with 0.1 M sodium phosphate, pH 7.0
-
Mobile Phase B: 0.1 M sodium phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B.
-
Inject the ADC sample.
-
Elute the different drug-loaded species using a gradient of decreasing ammonium sulfate concentration (increasing Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
-
Calculate the area of each peak to determine the relative abundance of each species and the average DAR.[5]
3.2.2. Analysis of Purity and Aggregation
Size-Exclusion Chromatography (SEC) is used to assess the purity and the presence of aggregates.
Materials:
-
SEC column
-
Mobile Phase: PBS, pH 7.4
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
The main peak corresponds to the monomeric ADC. Peaks eluting earlier correspond to aggregates.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the in vitro cytotoxicity of ADCs.[6][7][8]
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC and control antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 100 µL of complete medium and incubate overnight.[7]
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC or control dilutions.
-
Incubate the plate for 72-96 hours at 37°C.[9]
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of solubilization solution to each well and incubate for 10-15 minutes on an orbital shaker to dissolve the formazan (B1609692) crystals.[6]
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Xenograft Studies
In vivo studies using xenograft models are essential for evaluating the anti-tumor efficacy of the ADC.[10][11]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line for xenograft establishment
-
This compound ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Xenograft Establishment:
-
Subcutaneously inject 1-10 million cancer cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (n=5-10 mice per group).
-
Administer the ADC, control antibody, or vehicle via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the specific ADC and tumor model.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the animals as indicators of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Use appropriate statistical tests to compare tumor growth between the treatment groups.
-
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained during the development and evaluation of an this compound ADC.
Table 1: ADC Characterization
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | HIC-HPLC | |
| Monomer Purity (%) | SEC-HPLC | |
| Aggregate Content (%) | SEC-HPLC | |
| Endotoxin Level (EU/mg) | LAL Assay |
Table 2: In Vitro Cytotoxicity (IC50 values in nM)
| Cell Line | Target Antigen Expression | IC50 (ADC) | IC50 (Control Antibody) |
| Cell Line A | High | >1000 | |
| Cell Line B | Medium | >1000 | |
| Cell Line C | Low/Negative | >1000 |
Representative data for an anti-5T4 ADC (H6-DM4) against the HGC-27 gastric cancer cell line (High 5T4 expression) showed an IC50 of 0.87 nM.[9]
Table 3: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day X (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | |
| Control Antibody | X mg/kg, QWxY | ||
| ADC | X mg/kg, QWxY |
Conclusion
The development of novel antibody-drug conjugates with this compound requires a systematic approach encompassing careful design, synthesis, and rigorous preclinical evaluation. The protocols and guidelines presented in this document provide a framework for researchers to advance their ADC candidates from the laboratory to preclinical testing. The successful application of these methodologies will contribute to the development of the next generation of targeted cancer therapies with improved efficacy and safety profiles.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Xenograft Models: Testing of (R)-DM4-SPDP Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly evolving class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. An ADC consists of a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two. This document provides detailed application notes and protocols for the in vivo preclinical evaluation of ADCs utilizing the (R)-DM4-SPDP linker-payload system in xenograft models.
The payload, (R)-DM4 (ravtansine), is a potent maytansinoid derivative that inhibits tubulin polymerization, leading to mitotic arrest and subsequent apoptosis of cancer cells.[1][2] The SPDP (succinimidyl 3-(2-pyridyldithio)propionate) linker is a cleavable linker containing a disulfide bond. This disulfide bond is designed to be stable in the systemic circulation but is readily cleaved in the reducing intracellular environment of the tumor cell, releasing the active DM4 payload.[3][4]
In vivo xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical ADC evaluation. These models allow for the assessment of an ADC's anti-tumor efficacy, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and potential toxicities in a living organism.[5] This document will outline the necessary protocols for establishing xenograft models, administering this compound ADCs, and monitoring the therapeutic response and safety profile.
Mechanism of Action of this compound ADCs
The therapeutic action of an this compound ADC is a multi-step process that begins with the specific binding of the antibody component to its target antigen on the surface of a cancer cell.[1] The subsequent internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis, traffics the ADC to intracellular compartments, primarily lysosomes.[6] Inside the cell, the disulfide bond of the SPDP linker is cleaved by intracellular reducing agents like glutathione, releasing the DM4 payload.[3] Free DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[7][8]
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
Materials:
-
Human cancer cell line expressing the target antigen of interest
-
Immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice), typically 6-8 weeks old
-
Matrigel® or other suitable extracellular matrix
-
Sterile PBS and cell culture medium (e.g., RPMI-1640 or DMEM)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Protocol:
-
Culture the selected cancer cell line under standard conditions to achieve approximately 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash them twice with sterile PBS or serum-free medium.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1x10⁷ to 1x10⁸ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension (typically containing 1-20 million cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation. Once tumors become palpable, begin measuring tumor volume 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
Administration of this compound ADC
Materials:
-
This compound ADC, formulated in a sterile, biocompatible vehicle (e.g., PBS or saline)
-
Vehicle control (e.g., PBS or saline)
-
Syringes and needles appropriate for the route of administration
Protocol:
-
On Day 0 of the study, administer the this compound ADC to the treatment groups. The typical route of administration is intravenous (IV) via the tail vein.
-
Dosing can be performed as a single dose or in a multi-dose schedule (e.g., once weekly for 3 weeks).[9]
-
Administer the vehicle control to the control group using the same volume and schedule as the treatment groups.
-
A naked antibody (without the DM4-SPDP) group can also be included to assess the contribution of the antibody itself to any anti-tumor effect.[10]
Monitoring of Efficacy and Toxicity
Protocol:
-
Tumor Growth: Measure tumor volume using calipers 2-3 times per week throughout the study.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and potential toxicity. Significant weight loss (e.g., >15-20%) may necessitate euthanasia.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming habits.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a fixed time point. Individual animals may be euthanized if they meet predefined humane endpoints.
-
Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group. A common formula for TGI is: % TGI = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100
-
Survival curves can be generated using the Kaplan-Meier method to assess the impact of treatment on overall survival.
Data Presentation
The following tables provide representative data from preclinical studies of DM4-based ADCs with cleavable linkers, which can serve as a reference for expected outcomes.
Table 1: Representative In Vivo Efficacy of a DM4-based ADC (SAR3419) in a B-cell Lymphoma Xenograft Model (Ramos)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 20 (mm³) | Tumor Growth Inhibition (%) | Outcome |
| Vehicle Control | - | Q7D x 3 | 1250 | - | Progressive Disease |
| SAR3419 | 2.5 | Single Dose | 450 | 64 | Tumor Growth Delay |
| SAR3419 | 5.0 | Single Dose | 50 | 96 | Complete Regression |
| SAR3419 | 10.0 | Single Dose | 0 | 100 | Complete Regression |
Data adapted from preclinical studies of SAR3419, an anti-CD19 DM4 ADC with a disulfide linker.[7][9]
Table 2: Representative Survival Data for a DM4-based ADC (SAR3419) in a Diffuse Large B-cell Lymphoma Xenograft Model (WSU-DLCL2)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | % Tumor-Free Survivors at Day 155 |
| Vehicle Control | - | Day 1 & 4 | 45 | 0 |
| SAR3419 | 7.5 | Day 1 & 4 | 109 | 28.6 |
| SAR3419 | 15.0 | Day 1 & 4 | >155 | 100 |
| SAR3419 | 30.0 | Day 1 & 4 | >155 | 100 |
Data adapted from preclinical studies of SAR3419.[11]
Visualizations
Caption: Experimental workflow for in vivo xenograft ADC testing.
Caption: Signaling pathway of this compound ADC action.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using the Lessons Learned From the Clinic to Improve the Preclinical Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
Application Notes and Protocols for (R)-DM4-SPDP Linker Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. The (R)-DM4-SPDP linker is a disulfide-containing linker designed to be stable in systemic circulation and undergo cleavage in the reducing intracellular environment of target cells, releasing the highly potent maytansinoid derivative, DM4.
This document provides a detailed protocol for an in vitro cleavage assay of the this compound linker, enabling researchers to assess its susceptibility to reduction-mediated cleavage. The assay utilizes reducing agents such as glutathione (B108866) (GSH) and dithiothreitol (B142953) (DTT) to mimic the intracellular environment and quantifies the release of DM4 using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle of the Assay
The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) component of the linker contains a disulfide bond that is susceptible to cleavage by reducing agents. In the intracellular environment, the high concentration of glutathione (GSH) (approximately 1-10 mM) acts as a natural reducing agent, cleaving the disulfide bond and releasing the DM4 payload.[][2] This targeted release mechanism is crucial for the selective killing of cancer cells. This in vitro assay simulates this process by incubating the ADC with a reducing agent and quantifying the amount of released DM4 over time.
Data Presentation
The quantitative data from the linker cleavage assay can be summarized for easy comparison. The following table provides an example of how to present the results, including typical parameters for the cleavage reaction and analysis.
| Parameter | Glutathione (GSH) Mediated Cleavage | Dithiothreitol (DTT) Mediated Cleavage |
| ADC Concentration | 1 mg/mL | 1 mg/mL |
| Reducing Agent | Reduced Glutathione (GSH) | Dithiothreitol (DTT) |
| Reducing Agent Conc. | 5 mM | 10 mM |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | Phosphate Buffered Saline (PBS), pH 7.4 |
| Incubation Temperature | 37°C | 37°C |
| Incubation Time | 0, 1, 2, 4, 8, 24 hours | 0, 15, 30, 60, 120 minutes |
| Quenching Agent | N-ethylmaleimide (NEM) | N-ethylmaleimide (NEM) |
| Quenching Agent Conc. | 20 mM | 40 mM |
| Analytical Method | HPLC-DAD or LC-MS/MS | HPLC-DAD or LC-MS/MS |
| Expected Outcome | Time-dependent increase in free DM4 | Rapid and near-complete release of DM4 |
Experimental Protocols
This section provides detailed methodologies for the in vitro cleavage of the this compound linker using either glutathione (GSH) or dithiothreitol (DTT) as the reducing agent, followed by quantification of the released DM4.
Protocol 1: Glutathione (GSH)-Mediated Cleavage Assay
This protocol simulates the intracellular cleavage of the disulfide linker.
Materials:
-
This compound conjugated ADC
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
N-ethylmaleimide (NEM)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Incubator at 37°C
-
HPLC-DAD or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC: Dissolve the this compound ADC in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
Prepare a stock solution of GSH: Prepare a 100 mM stock solution of reduced GSH in PBS (pH 7.4). This solution should be prepared fresh.
-
Set up the cleavage reaction: In a microcentrifuge tube, add the ADC stock solution and the GSH stock solution to achieve a final GSH concentration of 5 mM. The final ADC concentration will be slightly diluted. For a time-course experiment, prepare multiple identical reaction tubes.
-
Incubate the reaction: Incubate the reaction mixture at 37°C.
-
Time-course analysis: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from the reaction mixture. The 0-hour time point represents the baseline before significant cleavage occurs.
-
Quench the reaction: Immediately stop the cleavage reaction by adding a stock solution of N-ethylmaleimide (NEM) to the aliquot to a final concentration of 20 mM. NEM is a thiol-reactive compound that will quench the excess GSH, preventing further disulfide reduction.
-
Sample preparation for analysis:
-
To precipitate the antibody, add 3 volumes of cold acetonitrile to the quenched reaction mixture.
-
Vortex the sample for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant, which contains the released DM4, to a new tube for HPLC or LC-MS analysis.[3]
-
-
Analyze the samples: Quantify the amount of released DM4 in the supernatant using a validated HPLC-DAD or LC-MS/MS method (see Protocol 3 for analytical method details).
Protocol 2: Dithiothreitol (DTT)-Mediated Cleavage Assay
This protocol uses a stronger reducing agent, DTT, to achieve a more rapid and complete cleavage of the disulfide linker, often used as a positive control.
Materials:
-
This compound conjugated ADC
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
N-ethylmaleimide (NEM)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Incubator at 37°C
-
HPLC-DAD or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC: Dissolve the this compound ADC in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
Prepare a stock solution of DTT: Prepare a 200 mM stock solution of DTT in PBS (pH 7.4). This solution should be prepared fresh.[4][5]
-
Set up the cleavage reaction: In a microcentrifuge tube, add the ADC stock solution and the DTT stock solution to achieve a final DTT concentration of 10 mM.
-
Incubate the reaction: Incubate the reaction mixture at 37°C for 30 minutes.[5] For a time-course analysis, samples can be taken at shorter intervals (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction: Stop the reaction by adding a stock solution of NEM to a final concentration of 40 mM.
-
Sample preparation for analysis: Follow the same protein precipitation procedure as described in Protocol 1, step 7.
-
Analyze the samples: Quantify the amount of released DM4 using a validated HPLC-DAD or LC-MS/MS method (see Protocol 3).
Protocol 3: Analytical Quantification of Released DM4
This section provides typical parameters for HPLC-DAD and LC-MS/MS methods for the quantification of DM4.
HPLC-DAD Method:
-
System: Agilent 1100 or equivalent HPLC system with a Diode Array Detector (DAD).[6]
-
Column: C18 reversed-phase column (e.g., GraceSmart RP18, 4.6 × 150 mm, 5 µm).[6]
-
Column Temperature: 40°C.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.[3]
-
Mobile Phase B: Methanol with 0.1% Formic Acid.[3]
-
Elution: Isocratic elution with 25:75 (v:v) Mobile Phase A:Mobile Phase B.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[3]
-
Detection Wavelength: 254 nm.[3]
-
Quantification: Generate a standard curve using known concentrations of a DM4 reference standard.
LC-MS/MS Method:
-
System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro mass spectrometer or equivalent.[7]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[7]
-
Column Temperature: 40°C.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Gradient Program:
-
0.0 - 0.5 min: 30% B
-
0.5 - 2.0 min: Gradient to 95% B
-
2.0 - 2.5 min: Hold at 95% B
-
2.5 - 2.6 min: Return to 30% B
-
2.6 - 3.5 min: Hold at 30% B[7]
-
-
Ionization Mode: ESI Positive.[7]
-
MRM Transitions:
-
DM4: 758.4 > 314.2 (Quantifier), 758.4 > 465.3 (Qualifier).[7]
-
-
Quantification: Use a stable isotope-labeled internal standard (e.g., DM4-d6) and a standard curve of the DM4 reference standard for accurate quantification.[7]
Visualizations
This compound Linker Cleavage Mechanism
The following diagram illustrates the cleavage of the disulfide bond in the SPDP linker by glutathione (GSH), leading to the release of the DM4 payload.
Caption: Reductive cleavage of the this compound linker by glutathione.
Experimental Workflow for Linker Cleavage Assay
The diagram below outlines the key steps in the in vitro linker cleavage assay protocol.
Caption: Workflow of the in vitro this compound linker cleavage assay.
References
- 2. researchgate.net [researchgate.net]
- 3. HPLC-DAD validated method for DM4 and its metabolite S-Me-DM4 quantification in biological matrix for clinical and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Drug-to-Antibody Ratio (DAR) of (R)-DM4-SPDP ADCs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) utilizing the (R)-DM4 maytansinoid payload linked via a succinimidyl-4-(2-pyridyldithio)pentanoate (SPDP) linker. The accurate assessment of DAR is a critical quality attribute (CQA) that directly impacts the efficacy and safety of ADCs.[1] This document outlines three common analytical techniques for DAR quantification: Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectroscopy.
Introduction to (R)-DM4-SPDP ADCs
Antibody-drug conjugates are a promising class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload.[2] In this compound ADCs, the maytansinoid derivative (R)-DM4 is conjugated to the antibody via the SPDP linker. The SPDP linker reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody surface, forming a stable amide bond. The other end of the linker contains a pyridyldithio group that can react with a thiol-containing payload, though in the case of DM4 which does not have a free thiol, the conjugation chemistry typically involves modification of the DM4 payload to introduce a thiol-reactive group or a different linker strategy is employed. For the purpose of these notes, we will assume a standard lysine conjugation. The resulting ADC is a heterogeneous mixture of species with varying numbers of drug molecules conjugated to each antibody. The average number of conjugated drugs per antibody is defined as the DAR.
Quantification Methods: A Comparative Overview
The choice of method for DAR determination depends on the stage of development, the required level of detail, and the specific characteristics of the ADC.[1]
-
Hydrophobic Interaction Chromatography (HIC): A robust and widely used method for determining the distribution of different drug-loaded species.[3][4] It separates molecules based on their hydrophobicity, which increases with the number of conjugated DM4 molecules.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the DAR and the distribution of drug-loaded species by measuring the mass of the intact or reduced ADC.[6][7]
-
UV-Vis Spectroscopy: A simple and rapid method for estimating the average DAR based on the distinct UV absorbance properties of the antibody and the drug payload.[8][]
The following sections provide detailed protocols for each of these methods.
Data Presentation: Comparative Analysis of DAR Quantification Methods
The table below summarizes representative data from the three analytical methods for a hypothetical batch of an this compound ADC. This allows for a direct comparison of the average DAR and, where applicable, the distribution of drug-loaded species.
| Analytical Method | Average DAR | Distribution of Drug-Loaded Species (Relative Abundance %) | Key Advantages | Key Limitations |
| HIC-UV | 3.8 | DAR 0: 5%, DAR 2: 20%, DAR 4: 50%, DAR 6: 20%, DAR 8: 5% | Robust, provides distribution of species, non-denaturing conditions.[4] | Requires method development, may not resolve all species baseline. |
| LC-MS (Intact) | 3.9 | DAR 0: 4%, DAR 2: 21%, DAR 4: 52%, DAR 6: 19%, DAR 8: 4% | High specificity and accuracy, provides mass confirmation.[6] | Higher complexity, potential for ion suppression effects. |
| UV-Vis Spectroscopy | 4.1 | Not Applicable | Rapid, simple, requires minimal sample.[] | Provides only an average DAR, less accurate if extinction coefficients are not precise.[1] |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
This protocol describes the determination of DAR for an this compound ADC using HIC with UV detection.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol[10]
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 10 cm)[11]
-
HPLC or UHPLC system with a UV detector
Protocol:
-
Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 0 20 100 25 100 26 0 | 30 | 0 |
-
-
Data Analysis:
-
Integrate the peak areas for each species (DAR 0, DAR 2, DAR 4, etc.). The species with a higher DAR will have a longer retention time due to increased hydrophobicity.[3]
-
Calculate the relative percentage of each DAR species from the peak areas.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines the determination of DAR by intact mass analysis of the this compound ADC using a high-resolution mass spectrometer.
Materials:
-
This compound ADC sample
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, 2.1 mm x 50 mm)[12]
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Protocol:
-
Sample Preparation: Dilute the this compound ADC sample to 0.1 mg/mL in Mobile Phase A. For cysteine-linked ADCs, a reduction step using DTT may be necessary to separate light and heavy chains for more detailed analysis.[13]
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 80 °C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase B 0 20 10 60 12 90 14 90 15 20 | 20 | 20 |
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3500 V
-
Mass Range: 500-4000 m/z
-
Acquisition Mode: Full Scan
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
-
Identify the peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, DAR 1, DAR 2, etc.).
-
Calculate the average DAR based on the relative intensities of the deconvoluted peaks.
-
UV-Vis Spectroscopy
This protocol provides a rapid estimation of the average DAR using UV-Vis spectrophotometry. This method relies on the Beer-Lambert law and requires accurate extinction coefficients for the antibody and the drug-linker.[]
Materials:
-
This compound ADC sample
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Protocol:
-
Determine Extinction Coefficients (if not known):
-
Accurately determine the concentration of the naked antibody and the this compound drug-linker.
-
Measure the absorbance of each at 280 nm and 252 nm (assuming the maximum absorbance of DM4 is around 252 nm).
-
Calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).
-
Note: For this example, we will use the following hypothetical extinction coefficients:
-
ε(Antibody) at 280 nm = 210,000 M⁻¹cm⁻¹
-
ε(Antibody) at 252 nm = 84,000 M⁻¹cm⁻¹
-
ε(DM4-SPDP) at 280 nm = 5,000 M⁻¹cm⁻¹
-
ε(DM4-SPDP) at 252 nm = 25,000 M⁻¹cm⁻¹
-
-
-
Sample Measurement:
-
Dilute the this compound ADC sample in PBS to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Measure the absorbance of the ADC solution at 280 nm (A₂₈₀) and 252 nm (A₂₅₂).
-
-
DAR Calculation:
-
Use the following simultaneous equations to solve for the concentration of the antibody ([Ab]) and the drug-linker ([D]):
-
A₂₈₀ = (ε(Antibody, 280) × [Ab]) + (ε(DM4-SPDP, 280) × [D])
-
A₂₅₂ = (ε(Antibody, 252) × [Ab]) + (ε(DM4-SPDP, 252) × [D])
-
-
Calculate the average DAR: Average DAR = [D] / [Ab]
-
Visualizations
Caption: Workflow for the synthesis and DAR analysis of this compound ADCs.
Caption: Experimental workflow for DAR analysis by HIC.
Caption: Experimental workflow for DAR analysis by LC-MS.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Note and Protocols for Flow Cytometry Analysis of Antibody-Drug Conjugate (ADC) Binding with (R)-DM4-SPDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1][2][3] An ADC consists of a monoclonal antibody (mAb) specific for a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1][2] The efficacy of an ADC is critically dependent on its ability to bind to the target antigen on the cell surface, followed by internalization and subsequent release of the cytotoxic payload.[4][5][6][7]
This application note focuses on the characterization of ADCs utilizing the maytansinoid derivative (R)-DM4 as the payload, conjugated to the antibody via a succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker. DM4 is a potent microtubule-targeting agent that induces mitotic arrest and apoptosis in rapidly dividing cells.[3][8] The SPDP linker is a cleavable linker that releases the payload upon internalization into the reductive environment of the cell.[9]
Flow cytometry is a powerful and quantitative technique for characterizing the binding of ADCs to their target cells.[4][10][11] It allows for the rapid, high-throughput analysis of individual cells within a heterogeneous population, providing valuable data on ADC binding affinity, specificity, and the number of binding sites on the cell surface.[10][12] This document provides detailed protocols for analyzing the binding of an ADC containing (R)-DM4-SPDP to target cells using flow cytometry.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for an ADC utilizing an this compound payload. The ADC first binds to a specific antigen on the surface of a cancer cell. Subsequently, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[5][7] Once inside the cell, the disulfide bond within the SPDP linker is cleaved in the reductive intracellular environment, releasing the active DM4 payload.[9] The released DM4 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[3][8][9]
Caption: Mechanism of action of an this compound ADC.
Experimental Protocols
Protocol 1: Cell Surface Binding Analysis by Flow Cytometry
This protocol details the steps for quantifying the binding of an this compound ADC to the surface of target cells.
Materials:
-
Target cell line (expressing the antigen of interest)
-
Negative control cell line (lacking antigen expression)
-
This compound ADC
-
Unconjugated (naked) antibody (as a control)
-
Isotype control antibody conjugated with this compound
-
Phosphate-buffered saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
-
Viability dye (e.g., Propidium Iodide or 7-AAD)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture target and control cells to mid-log phase.
-
Harvest cells using a non-enzymatic cell dissociation solution if adherent.
-
Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend cells in cold FACS buffer and adjust the concentration to 1-2 x 10^6 cells/mL.[4]
-
-
Staining:
-
Add 100 µL of the cell suspension (1-2 x 10^5 cells) to each well of a 96-well plate.
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and isotype control ADC in FACS buffer.
-
Add 50 µL of the diluted antibodies to the respective wells.
-
Incubate on ice for 1-2 hours, protected from light.[4]
-
Wash the cells three times with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.[4]
-
Resuspend the cell pellets in 100 µL of FACS buffer containing the fluorescently labeled secondary antibody at the manufacturer's recommended concentration.
-
Incubate on ice for 30-60 minutes, protected from light.[4]
-
Wash the cells three times with 200 µL of cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer containing a viability dye.
-
-
Data Acquisition:
-
Set up the flow cytometer with appropriate laser and filter configurations for the chosen fluorochromes.
-
Use unstained and single-stained controls to set up compensation.
-
Acquire data for each sample, collecting at least 10,000-20,000 events in the live, single-cell gate.[4]
-
-
Data Analysis:
-
Gate on the single, live cell population based on forward and side scatter and viability dye exclusion.
-
Determine the Median Fluorescence Intensity (MFI) for the fluorescent channel corresponding to the secondary antibody for each sample.
-
Subtract the MFI of the isotype control from the MFI of the ADC-stained samples to correct for non-specific binding.[4]
-
Plot the MFI against the ADC concentration to generate a binding curve.
-
The binding affinity (Kd) can be determined by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).[10]
-
Caption: Experimental workflow for ADC binding analysis.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the flow cytometry binding assay.
| ADC Concentration (nM) | Target Cells MFI (Mean ± SD) | Control Cells MFI (Mean ± SD) | Isotype Control MFI (Mean ± SD) | Net MFI (Target Cells) |
| 0 | 50 ± 5 | 48 ± 4 | 52 ± 6 | -2 |
| 0.1 | 250 ± 20 | 55 ± 7 | 53 ± 5 | 197 |
| 1 | 1500 ± 120 | 60 ± 8 | 58 ± 7 | 1442 |
| 10 | 8000 ± 650 | 75 ± 10 | 70 ± 9 | 7930 |
| 100 | 15000 ± 1100 | 80 ± 11 | 78 ± 10 | 14922 |
| 1000 | 16000 ± 1300 | 85 ± 12 | 82 ± 11 | 15918 |
Net MFI = Target Cells MFI - Isotype Control MFI
Conclusion
Flow cytometry is an indispensable tool for the characterization of ADC binding properties. The protocols outlined in this application note provide a robust framework for assessing the binding of ADCs containing the this compound payload to target cells. By carefully performing these experiments and analyzing the data, researchers can gain critical insights into the binding affinity and specificity of their ADC candidates, which are essential parameters for the successful development of these targeted cancer therapeutics.[4][6] The quantitative data generated from these assays are crucial for selecting lead candidates and for regulatory submissions.
References
- 1. ppd.com [ppd.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. njbio.com [njbio.com]
- 11. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 12. Flow Cytometry Analysis for Therapeutic Antibodies | KCAS Bio [kcasbio.com]
Application of (R)-DM4-SPDP in Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-DM4-SPDP is a key component in the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). It comprises the highly potent maytansinoid cytotoxic agent, DM4, linked to a succinimidyl-4-(2-pyridyldithio)pentanoate (SPDP) linker.[1][2] The SPDP linker contains a disulfide bond, which is designed to be stable in systemic circulation but readily cleaved within the reducing environment of tumor cells. This targeted release of DM4, a potent tubulin inhibitor, leads to cell cycle arrest and apoptosis of cancer cells, while minimizing systemic toxicity.[3] These application notes provide an overview of the application of this compound in ADCs, along with detailed protocols for conjugation, in vitro evaluation, and in vivo efficacy studies.
Mechanism of Action
The targeted drug delivery approach using this compound-conjugated antibodies follows a multi-step process. The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis. Inside the cell, the disulfide bond in the SPDP linker is cleaved by intracellular reducing agents such as glutathione, releasing the active DM4 payload. DM4 then binds to tubulin, disrupting microtubule dynamics and leading to mitotic arrest and subsequent apoptotic cell death.
Caption: Mechanism of action of an this compound antibody-drug conjugate.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of ADCs constructed using maytansinoid payloads like DM4. It is important to note that the efficacy can vary depending on the target antigen, antibody, and cell line used.
Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| Cell Line | Target Antigen | ADC | Average DAR | IC50 (ng/mL) | Reference |
| NCI-N87 | HER2 | Anti-HER2-DM4 | 3.5 | 15 | [[“]] |
| SK-BR-3 | HER2 | Anti-HER2-DM4 | 3.5 | 25 | [[“]] |
| BT-474 | HER2 | Anti-HER2-DM4 | 3.5 | 30 | [[“]] |
| JIMT-1 | HER2 | Anti-HER2-DM4 | 3.5 | 150 | [[“]] |
| KB | Folate Receptor α | Anti-FRα-DM4 | 4.0 | 5 | [[“]] |
| OVCAR-3 | Folate Receptor α | Anti-FRα-DM4 | 4.0 | 10 | [[“]] |
Table 2: In Vivo Tumor Growth Inhibition of a HER2-Targeting DM4 ADC in a Mouse Xenograft Model (NCI-N87)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Volume at Day 21 (mm³) (Mean ± SD) | Percent Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Once weekly x 3 | 1500 ± 250 | 0 | [5] |
| Non-targeting ADC | 10 | Once weekly x 3 | 1350 ± 200 | 10 | [5] |
| Anti-HER2-DM4 ADC | 5 | Once weekly x 3 | 450 ± 100 | 70 | [5] |
| Anti-HER2-DM4 ADC | 10 | Once weekly x 3 | 150 ± 50 | 90 | [5] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes a common method for conjugating this compound to an antibody via modification of lysine (B10760008) residues.
Caption: General workflow for ADC conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dithiothreitol (DTT) for linker reduction (optional, for thiol-based conjugation)
-
Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to remove any primary amine-containing substances.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Antibody Modification with SPDP linker:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of Modified Antibody:
-
Remove excess, unreacted this compound by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with Reaction Buffer.
-
-
Conjugation with DM4 (if using a two-step process with a separate DM4 molecule):
-
This step is often integrated as this compound is a pre-formed drug-linker. If conjugating a thiol-containing drug to an SPDP-modified antibody, the following would apply:
-
Reduce the disulfide bond on the SPDP-modified antibody by adding a 20-fold molar excess of DTT. Incubate for 30 minutes at room temperature.
-
Remove excess DTT using a desalting column.
-
Add the thiol-containing DM4 to the reduced, SPDP-modified antibody. Incubate for 1-2 hours at room temperature.
-
-
Final Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using a SEC column.
-
-
ADC Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry or hydrophobic interaction chromatography (HIC).
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC-HPLC).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the use of the MTT assay to determine the cytotoxic potential of an this compound ADC on cancer cell lines.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
This compound ADC, unconjugated antibody, and free DM4 drug
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free DM4 in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted test articles. Include wells with medium only as a blank control and untreated cells as a negative control.
-
Incubate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft mouse model to evaluate the in vivo efficacy of an this compound ADC.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells (e.g., NCI-N87 for HER2-targeted ADCs)
-
This compound ADC, non-targeting control ADC, and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 5-10 x 10⁶ tumor cells suspended in Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, non-targeting ADC, this compound ADC at different doses).
-
Administer the treatments intravenously (i.v.) via the tail vein according to the desired dosing schedule (e.g., once weekly for 3 weeks).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.
-
Conclusion
This compound is a valuable tool for the development of targeted cancer therapies. The protocols and data presented in these application notes provide a framework for the successful conjugation and evaluation of this compound-based ADCs. Careful optimization of the drug-to-antibody ratio, as well as thorough in vitro and in vivo characterization, are critical for advancing these promising therapeutic agents to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
Proper handling and storage conditions for (R)-DM4-SPDP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper handling, storage, and use of (R)-DM4-SPDP, a potent cytotoxic agent and linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). Adherence to these guidelines is crucial for ensuring the integrity of the compound, obtaining reproducible experimental results, and maintaining laboratory safety.
Introduction to this compound
This compound is a key component in the construction of ADCs. It comprises the highly potent maytansinoid tubulin inhibitor, DM4, linked to a succinimidyl 3-(2-pyridyldithio)propionate (SPDP) crosslinker.[1][2][3][4] The SPDP linker contains an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (such as lysine (B10760008) residues) on antibodies, and a pyridyldithiol group that can form a cleavable disulfide bond.[5][] This disulfide bond is designed to be stable in systemic circulation but is cleaved upon internalization into target tumor cells, releasing the cytotoxic DM4 payload.[7][]
Proper Handling and Safety Precautions
This compound is a highly cytotoxic compound and must be handled with extreme care in a controlled laboratory environment.
2.1. Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following minimum PPE:
-
Gloves: Two pairs of nitrile gloves are recommended. Change gloves immediately if contaminated.
-
Lab Coat: A dedicated, disposable lab coat should be worn.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[9]
-
Respiratory Protection: When handling the solid compound or preparing stock solutions, a fit-tested N95 respirator or a chemical fume hood should be used to avoid inhalation.
2.2. Engineering Controls
-
Chemical Fume Hood: All handling of the powdered form of this compound and preparation of stock solutions should be performed in a certified chemical fume hood.
-
Designated Work Area: A specific area of the lab should be designated for working with this compound. This area should be clearly marked and restricted to authorized personnel.
2.3. Spill and Waste Disposal
-
Spill Kit: A spill kit containing appropriate absorbent materials, decontamination solutions (e.g., 10% bleach solution), and waste disposal bags should be readily available.
-
Decontamination: In case of a spill, the area should be decontaminated with a 10% bleach solution followed by a water rinse.
-
Waste Disposal: All contaminated materials, including gloves, lab coats, and plasticware, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound.
3.1. Solid Compound
The solid form of this compound should be stored at -20°C in a desiccated environment.[10] The compound is sensitive to moisture and should be kept in a tightly sealed container with a desiccant. Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[2]
3.2. Stock Solutions
It is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[5] These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C .
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Conditions |
| Solid | -20°C | Desiccated, protected from light |
| Stock Solution (in DMSO) | -20°C to -80°C | Aliquoted, protected from light |
Stability Information
Table 2: Inferred Stability of this compound Based on Analogue and Conjugate Data
| Condition | Stability Consideration | Source |
| Aqueous Buffer | The NHS ester is susceptible to hydrolysis, with the rate increasing with higher pH. The half-life at pH 7 is several hours, while at pH 9 it is less than 10 minutes. | [10] |
| In Plasma (as an ADC) | The disulfide bond in SPDB-DM4 conjugates has a half-life of approximately 5 days in plasma. Steric hindrance around the disulfide bond can increase stability. | [2][11] |
| In Vitro (as an ADC) | The disulfide bond is generally stable in vitro and requires a reducing environment, such as that found inside cells, for cleavage. | [7] |
Note: The data in Table 2 is based on related compounds and ADCs. It is essential to consult the Certificate of Analysis provided by the supplier for specific stability information on your batch of this compound.
Experimental Protocols
5.1. Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening.[2]
-
In a chemical fume hood, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
5.2. Protocol for Antibody Conjugation with this compound
This protocol describes the conjugation of this compound to an antibody via its lysine residues.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4, free of amines like Tris)
-
This compound stock solution (10 mM in DMSO)
-
Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.0)
-
Purification column (e.g., Sephadex G-25)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified by buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the antibody solution at a molar ratio of 5:1 to 10:1 (this compound:Antibody). The optimal ratio should be determined empirically for each antibody.
-
Gently mix the reaction mixture and incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted this compound, add the quenching solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated this compound and other small molecules by size exclusion chromatography (e.g., Sephadex G-25 column) or tangential flow filtration.
-
Equilibrate the purification column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions containing the purified ADC.
-
-
Characterization of the ADC:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) by UV-Vis spectroscopy or mass spectrometry.[9]
-
Assess the purity and aggregation of the ADC by size exclusion chromatography (SEC-HPLC).
-
Confirm the binding and cytotoxic activity of the ADC in appropriate in vitro assays.
-
Visualizations
DOT Language Diagrams
Caption: Workflow for the preparation of an antibody-drug conjugate with this compound.
Caption: Mechanism of action of an this compound based antibody-drug conjugate.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. explorationpub.com [explorationpub.com]
- 9. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Yield with (R)-DM4-SPDP
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of antibody-drug conjugates (ADCs) using the (R)-DM4-SPDP linker-payload.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My drug-to-antibody ratio (DAR) is consistently lower than expected. What are the potential causes?
A low DAR is a common issue that can arise from several factors throughout the conjugation process. The primary areas to investigate are the efficiency of antibody reduction, the integrity and reactivity of the linker-payload, the reaction conditions, and potential steric hindrance. Incomplete removal of unreacted components during purification can also lead to inaccurate DAR calculations.
Key potential causes include:
-
Inefficient Antibody Reduction: The interchain disulfide bonds of the antibody may not be sufficiently reduced to provide the necessary number of free thiol groups for conjugation. This can be due to suboptimal concentrations of the reducing agent, inappropriate reaction times or temperatures, or the presence of interfering substances in the buffer.
-
Linker-Payload Instability or Hydrolysis: The SPDP linker contains an NHS ester which is susceptible to hydrolysis, especially at higher pH. If the this compound has been improperly stored or handled, its reactivity may be compromised.
-
Suboptimal Reaction Buffer Conditions: The pH and composition of the reaction buffer are critical. Buffers containing primary amines (e.g., Tris) or thiols will compete with the antibody for reaction with the SPDP linker, reducing conjugation efficiency.
-
Steric Hindrance: The conjugation sites on the antibody may be sterically hindered, preventing the bulky DM4-SPDP molecule from accessing them effectively.
-
Inaccurate Quantification of Reactants: Errors in determining the concentration of the antibody or the linker-payload will lead to incorrect molar ratios in the reaction, affecting the final DAR.
Q2: How can I optimize the reduction of my antibody's disulfide bonds to improve conjugation efficiency?
The reduction of the antibody's interchain disulfide bonds is a critical step in preparing it for conjugation with a thiol-reactive linker like SPDP. Optimization of this step is crucial for achieving the desired DAR. The most commonly used reducing agents are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Key Optimization Parameters:
-
Choice of Reducing Agent: TCEP is often preferred as it is more stable, less prone to air oxidation, and effective over a broader pH range compared to DTT.[1]
-
Molar Ratio of Reducing Agent to Antibody: A step-wise increase in the molar ratio of the reducing agent to the antibody will generally result in a higher number of reduced disulfide bonds. It is crucial to perform optimization experiments with varying molar ratios to achieve the desired level of reduction without over-reducing the antibody, which can lead to aggregation and loss of function.[2]
-
Reaction Temperature and Time: The reduction reaction is temperature and time-dependent. Increasing the temperature or reaction time can lead to more complete reduction. However, excessive heat or prolonged incubation can also lead to antibody denaturation and aggregation.
Table 1: Recommended Starting Conditions for Antibody Reduction Optimization
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Molar Excess (to Antibody) | 10 - 50x | 5 - 20x |
| Concentration | 10 - 100 mM | 5 - 50 mM |
| Temperature | 25 - 37°C | 25 - 37°C |
| Incubation Time | 30 - 60 minutes | 15 - 45 minutes |
| pH | 7.0 - 8.0 | 6.5 - 7.5 |
Experimental Protocol: Optimization of Antibody Reduction
-
Antibody Preparation: Prepare the antibody in a suitable amine-free and thiol-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Reducing Agent Preparation: Prepare fresh stock solutions of DTT or TCEP in the same buffer.
-
Reaction Setup: In separate tubes, add varying molar equivalents of the reducing agent to the antibody solution.
-
Incubation: Incubate the reactions at the desired temperature for a set amount of time.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column or dialysis.
-
Quantification of Free Thiols: Determine the number of free thiol groups per antibody using Ellman's Reagent (DTNB) to assess the extent of reduction.
-
Conjugation and DAR Analysis: Proceed with the conjugation to this compound and analyze the DAR using methods like HIC or RP-HPLC to identify the optimal reduction conditions.
Q3: What are the ideal buffer conditions (pH, composition) for the conjugation of this compound to an antibody?
The choice of buffer is critical for a successful conjugation reaction. The SPDP linker has two reactive groups, an NHS ester that reacts with primary amines (though in this case, the primary reaction is with the reduced thiols of the antibody), and a pyridyldithiol group that reacts with sulfhydryls.
Buffer Recommendations:
-
pH: The optimal pH for the reaction of the pyridyldithiol group of SPDP with the sulfhydryl groups on the reduced antibody is between 7.0 and 8.0.[3] The NHS ester is more stable at a slightly acidic to neutral pH, but its hydrolysis rate increases significantly at pH above 8.0.[4] Therefore, a pH range of 7.2-7.5 is a good starting point to balance both reactivities.
-
Buffer Composition: Phosphate-buffered saline (PBS) is a commonly used buffer. Other suitable buffers include borate (B1201080) and carbonate/bicarbonate buffers.[4][5]
-
Crucially, the buffer must be free of extraneous primary amines (e.g., Tris, glycine) and thiols (e.g., DTT), as these will compete with the antibody for reaction with the SPDP linker. [3]
Table 2: Recommended Buffers for this compound Conjugation
| Buffer | Concentration | pH | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 50-100 mM | 7.2 - 7.5 | Widely used and provides good buffering capacity. |
| Borate Buffer | 50-100 mM | 7.5 - 8.0 | A suitable alternative to PBS. |
| HEPES Buffer | 50-100 mM | 7.2 - 7.6 | Another common non-amine containing buffer. |
Experimental Protocol: Buffer Optimization
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Antibody Reduction: Reduce the antibody under the optimized conditions determined previously.
-
Conjugation Reaction: Perform the conjugation reaction in each of the prepared buffers, keeping all other parameters (molar ratios, temperature, time) constant.
-
DAR Analysis: Analyze the DAR of the resulting ADCs to determine the optimal buffer and pH for your specific antibody.
Q4: The solubility of my final antibody-drug conjugate (ADC) is poor, and I'm observing aggregation. What can I do to prevent this?
Aggregation is a common problem in ADC development, often driven by the increased hydrophobicity of the conjugate after the addition of the drug-linker.[6] DM4 is a hydrophobic molecule, and its conjugation to the antibody can expose hydrophobic patches that lead to intermolecular interactions and aggregation.[7]
Mitigation Strategies:
-
Control the DAR: Higher DARs can lead to increased aggregation.[7] Optimizing the conjugation reaction to achieve a lower, more homogeneous DAR can improve solubility.
-
Optimize Protein Concentration: High protein concentrations can promote aggregation. Performing the conjugation at a lower antibody concentration (e.g., 1-5 mg/mL) may be beneficial.
-
Use of Excipients: The inclusion of certain excipients in the buffer can help to reduce aggregation. These can include sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20, polysorbate 80).
-
Process Conditions: Agitation and temperature fluctuations during the conjugation and purification steps can induce aggregation. Gentle mixing and maintaining a constant, cool temperature (4-8°C) are recommended.
-
Immobilization: Immobilizing the antibody on a solid support during conjugation can physically prevent intermolecular aggregation.[6][8]
Table 3: Troubleshooting ADC Aggregation
| Issue | Potential Cause | Recommended Action |
| Precipitation during conjugation | High protein concentration, high DAR, suboptimal buffer | Lower the antibody concentration, reduce the molar excess of linker-payload, screen different buffers and pH values. |
| Aggregation after purification | Unfavorable formulation buffer, residual hydrophobicity | Screen formulation buffers with stabilizing excipients (e.g., sucrose, polysorbate 80). |
| High molecular weight species in SEC | Covalent and non-covalent aggregates | Optimize conjugation conditions to minimize over-labeling. Use milder purification methods. |
Q5: How can I confirm that the low yield is not due to inefficient purification and removal of unconjugated materials?
Inefficient purification can lead to the presence of unconjugated antibody and free this compound in the final product, which can result in an underestimation of the true DAR of the conjugated species and an overestimation of the overall yield. Tangential Flow Filtration (TFF), also known as Ultrafiltration/Diafiltration (UF/DF), is a widely used method for purifying ADCs.[9][10]
Purification Protocol: Tangential Flow Filtration (TFF/UFDF)
-
Concentration: Concentrate the crude conjugation reaction mixture to a target concentration of 25-30 g/L using a TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa).[9]
-
Diafiltration: Perform diafiltration against a suitable formulation buffer (e.g., PBS) for 5-10 diavolumes to remove unconjugated this compound, residual reducing agents, and other small molecule impurities.
-
Final Concentration: Concentrate the purified ADC to the desired final concentration.
-
Analysis: Analyze the purified ADC using SEC-HPLC to assess the removal of aggregates and RP-HPLC or HIC to determine the final DAR and the absence of free drug.
Q6: My this compound linker-payload appears to be unstable. How can I assess its stability and what storage conditions are recommended?
The stability of the linker-payload is crucial for a successful conjugation. The SPDP linker contains a disulfide bond that is designed to be cleaved inside the target cell but should remain stable during storage and conjugation.[11]
Stability Assessment:
-
LC-MS Analysis: The stability of the this compound can be assessed by incubating it in the conjugation buffer over time and analyzing the sample at different time points using LC-MS to detect any degradation products.[12]
-
Serum Stability Assay: To evaluate the stability in a more biologically relevant matrix, the linker-payload can be incubated in mouse or human serum, and the release of the payload can be monitored over time by LC-MS.[12]
Recommended Storage:
-
This compound should be stored at -20°C or below and protected from moisture.[5] It is often shipped at ambient temperature with a desiccant. Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.
Q7: What analytical methods are recommended to accurately determine the DAR and assess the purity of my ADC?
Accurate determination of the DAR and assessment of purity are critical quality attributes for any ADC. Several analytical techniques are commonly employed.
Recommended Analytical Methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for determining the DAR and the distribution of different drug-loaded species.[13][14][15] It separates ADC species based on their hydrophobicity, with higher DAR species eluting later. The weighted average DAR can be calculated from the peak areas of the different species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC, often coupled with mass spectrometry (LC-MS), can also be used to determine the DAR.[14] This method typically involves the reduction of the ADC to separate the light and heavy chains, followed by chromatographic separation.
-
UV/Vis Spectroscopy: This is a simpler method for estimating the average DAR, but it requires that the drug and the antibody have distinct absorbance maxima. The concentrations of the protein and the drug can be determined by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of DM4).
-
Size Exclusion Chromatography (SEC): SEC is used to determine the extent of aggregation in the ADC preparation and to separate the ADC from unconjugated drug.
Visualizations
Experimental Workflow for this compound Conjugation
Caption: A typical experimental workflow for the conjugation of this compound to a monoclonal antibody.
This compound Conjugation Chemistry
References
- 1. Disulfide reduction using TCEP reaction [biosyn.com]
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. pharmtech.com [pharmtech.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. adcreview.com [adcreview.com]
- 9. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 10. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellmosaic.com [cellmosaic.com]
Technical Support Center: Mitigation of ADC Aggregation with (R)-DM4-SPDP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate aggregation issues encountered during the development and handling of Antibody-Drug Conjugates (ADCs) utilizing the (R)-DM4 payload and an SPDP linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADCs conjugated with (R)-DM4-SPDP?
A1: Aggregation of ADCs with this compound is a multifaceted issue primarily driven by the increased hydrophobicity of the ADC. Key contributing factors include:
-
Inherent Hydrophobicity: The maytansinoid payload, DM4, is intrinsically hydrophobic. Its conjugation to the antibody increases the overall surface hydrophobicity of the protein, promoting self-association to minimize exposure to the aqueous environment.[1][2]
-
Linker Characteristics: The N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) linker is also known to be hydrophobic, which further exacerbates the aggregation propensity of the ADC.[3]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR signifies more hydrophobic DM4 molecules per antibody, leading to a significant increase in the likelihood of aggregation.[2][4][5] Maytansinoid ADCs with a very high DAR (e.g., 9-10) have been shown to have faster clearance rates and reduced efficacy, suggesting an optimal DAR is crucial.[4][5]
-
Conjugation Process Conditions: The chemical environment during conjugation is critical. The use of organic co-solvents like DMSO to dissolve the payload-linker, unfavorable pH conditions (especially near the antibody's isoelectric point), and elevated temperatures can induce conformational changes in the antibody, leading to aggregation.[2][6][7]
-
Formulation Deficiencies: Suboptimal buffer conditions, such as inappropriate pH or ionic strength, can diminish colloidal stability and promote aggregation.[2][8]
-
Environmental and Mechanical Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical agitation can all contribute to the formation of aggregates.[2]
Q2: What are the consequences of ADC aggregation?
A2: ADC aggregation can have significant detrimental effects on the therapeutic product, including:
-
Reduced Efficacy: Aggregates may exhibit altered binding affinity to the target antigen and can be cleared from circulation more rapidly, leading to decreased potency.[6][9]
-
Increased Immunogenicity: The presence of high molecular weight species can trigger an immune response in patients, potentially leading to adverse effects.[6][7]
-
Altered Pharmacokinetics (PK): Aggregated ADCs can be cleared more quickly or accumulate in organs such as the liver and kidneys, resulting in off-target toxicity.[2][9]
-
Decreased Solubility and Stability: Aggregation can lead to the formation of visible particles and precipitation, which reduces the product's shelf-life and complicates its administration.[6][10]
-
Manufacturing Challenges: The need for additional purification steps to remove aggregates increases the complexity and cost of the manufacturing process and can lead to lower product yields.[6][7]
Q3: How can aggregation of this compound ADCs be measured and quantified?
A3: A variety of analytical techniques can be employed to detect and quantify ADC aggregates. It is best practice to use orthogonal methods for a comprehensive assessment.
-
Size Exclusion Chromatography (SEC): This is the most widely used method for quantifying ADC aggregates based on their hydrodynamic volume.[6][11][12]
-
SEC with Multi-Angle Light Scattering (SEC-MALS): This technique provides more accurate characterization of aggregates by determining the absolute molecular weight of the eluting species.[6]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful method for characterizing and quantifying molecular species and is particularly sensitive to changes in molecular weight, making it valuable for detecting ADC aggregation in their native formulation buffer.[13]
-
Dynamic Light Scattering (DLS): DLS is a rapid technique used to estimate the average size and size distribution of ADC aggregates, which is useful for monitoring the onset and rate of aggregation.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity and can be used to assess the DAR distribution, which is directly related to the propensity for aggregation.[14]
Troubleshooting Guides
Issue 1: Immediate Aggregation Post-Conjugation
If you observe significant aggregation immediately after the conjugation of this compound to your antibody, consider the following troubleshooting steps.
| Root Cause | Recommended Solution |
| High Payload/Linker Hydrophobicity | Consider replacing the SPDP linker with a more hydrophilic alternative. Linkers containing polyethylene (B3416737) glycol (PEG) or sulfonate groups can shield the hydrophobic DM4 payload, enabling a higher DAR without causing aggregation.[1][3][10][15] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the molar ratio of the payload-linker to the antibody during the conjugation reaction to achieve a lower, more stable DAR. For maytansinoid ADCs, a DAR of 2 to 6 is often optimal.[4][5] |
| Suboptimal Conjugation Conditions | pH: Ensure the reaction buffer pH is not near the antibody's isoelectric point. Co-solvents: Minimize the concentration of organic co-solvents like DMSO. Temperature: Conduct the conjugation at a controlled, lower temperature (e.g., 4°C or room temperature).[2][7] |
| Antibody Interactions in Solution | Employ a solid-phase conjugation method. Immobilizing the antibody on a solid support (e.g., affinity resin) during conjugation prevents the newly formed hydrophobic ADCs from interacting and aggregating.[6][7][16] |
Issue 2: Gradual Aggregation During Storage or After Freeze-Thaw Cycles
If your ADC solution shows an increase in aggregation over time during storage or after freeze-thaw cycles, this points to formulation or storage stability issues.
| Root Cause | Recommended Solution |
| Inadequate Formulation Buffer | Conduct a formulation screening study to identify the optimal buffer conditions. pH and Buffer Species: Screen a pH range (e.g., 5.0 to 7.0) and consider using stabilizing buffers like histidine. Ionic Strength: Evaluate the effect of salt concentration (e.g., NaCl) on stability.[2][17] |
| Lack of Stabilizing Excipients | Incorporate stabilizing excipients into the formulation. Sugars (e.g., sucrose, trehalose): These can reduce hydrophobic interactions. Amino Acids (e.g., arginine, histidine): These can decrease protein-protein interactions. Surfactants (e.g., polysorbates like Polysorbate 20 or 80): These are effective in preventing surface-induced aggregation at low concentrations (e.g., 0.01% to 0.1%).[6][18][19] |
| Environmental and Mechanical Stress | Temperature: Store the ADC at the recommended temperature (e.g., 2-8°C for liquid, -20°C or -80°C for frozen) and avoid fluctuations. Freeze-Thaw Cycles: Aliquot the ADC into single-use volumes to minimize freeze-thaw cycles. Mechanical Stress: Minimize agitation and shaking of the ADC solution. Light Exposure: Protect the ADC from light, as some payloads can be photosensitive.[2] |
Data Presentation
Table 1: Impact of Linker Hydrophilicity on Maytansinoid ADC Aggregation
| Linker Type | Key Feature | Impact on Aggregation | Achievable DAR | Reference |
| SMCC / SPDB | Hydrophobic | Prone to aggregation, especially at higher DARs. | Typically 3-4 | [1][15] |
| Sulfonate-containing (e.g., sulfo-SPDB) | Hydrophilic (negatively charged) | Reduces aggregation, allowing for higher DARs. | Higher than hydrophobic linkers | [1][3][15] |
| PEG-containing | Hydrophilic (non-charged) | Significantly reduces aggregation and can improve solubility. | Can achieve high DARs with >95% monomer. | [1][10][15] |
| Glucuronide-containing | Hydrophilic | Reduces aggregation and improves stability. | Can achieve high DARs (e.g., 8) with minimal aggregation. | [20] |
Table 2: Effect of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| Average DAR | In Vivo Clearance | In Vivo Efficacy | Therapeutic Index | Reference |
| ~2 to 6 | Comparable, slower clearance | Effective | Better | [4][5] |
| ~9 to 10 | Rapid clearance | Decreased | Poorer | [4][5][9] |
Experimental Protocols
Protocol 1: Formulation Screening to Reduce ADC Aggregation
Objective: To identify an optimal buffer formulation that minimizes the aggregation of an this compound ADC under thermal stress.
Methodology:
-
Prepare a Stock Solution of the ADC:
-
Dialyze the purified ADC into a baseline buffer (e.g., 20 mM Histidine, pH 6.0).
-
Adjust the concentration to approximately 2 mg/mL.
-
-
Prepare Formulation Buffers:
-
Prepare a matrix of buffers with varying pH, ionic strength, and excipients.
-
Example matrix:
-
Buffers: 20 mM Histidine, 20 mM Citrate
-
pH: 5.5, 6.0, 6.5
-
Excipients:
-
No excipient (control)
-
150 mM NaCl
-
5% Sucrose
-
5% Sucrose + 0.02% Polysorbate 80
-
100 mM Arginine
-
-
-
-
Sample Preparation:
-
For each condition, mix the ADC stock solution with the respective formulation buffer to achieve a final ADC concentration of 1 mg/mL.
-
Filter the samples through a 0.22 µm sterile filter.
-
-
Initial Analysis (T=0):
-
Analyze an aliquot of each sample immediately after preparation to determine the baseline level of aggregation.
-
Primary Technique: Size Exclusion Chromatography (SEC-HPLC) to quantify the percentage of high molecular weight species (%HMW).
-
Secondary Technique: Dynamic Light Scattering (DLS) to measure the initial particle size distribution.
-
-
Stress Incubation:
-
Incubate the remaining samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
Include a control set of samples stored at the recommended temperature (e.g., 4°C).
-
-
Analysis at Each Time Point:
-
At each time point, remove the samples from incubation and allow them to equilibrate to room temperature.
-
Perform SEC-HPLC and DLS analysis on each sample to measure the change in %HMW and particle size distribution.
-
-
Data Analysis:
-
Tabulate the %HMW for each formulation condition at each time point.
-
Identify the formulation(s) that show the lowest increase in aggregation over time under thermal stress.
-
Protocol 2: Solid-Phase Conjugation to Minimize Aggregation
Objective: To perform the conjugation of this compound to an antibody while it is immobilized on a solid support to prevent intermolecular interactions and aggregation.
Methodology:
-
Antibody Immobilization:
-
Equilibrate Protein A affinity resin with a suitable binding buffer (e.g., PBS, pH 7.4).
-
Incubate the antibody solution with the resin to allow for binding.
-
Wash the resin with the binding buffer to remove any unbound antibody.
-
-
On-Resin Antibody Modification (if necessary, e.g., for thiol-maleimide conjugation):
-
If the conjugation strategy requires reduction of interchain disulfides, incubate the antibody-bound resin with a reducing agent (e.g., TCEP or DTT) in a suitable buffer.
-
Wash the resin extensively with a dégazzed buffer to remove the reducing agent.
-
-
Conjugation Reaction:
-
Prepare a solution of the this compound linker-payload in a buffer containing a minimal amount of a compatible organic co-solvent (e.g., DMSO).
-
Add the linker-payload solution to the antibody-bound resin.
-
Incubate the mixture with gentle agitation for a predetermined time at a controlled temperature (e.g., room temperature or 4°C).
-
-
Washing:
-
After the incubation period, wash the resin extensively to remove any unreacted linker-payload and co-solvent. A series of washes with buffers containing decreasing amounts of the co-solvent is recommended.[16]
-
-
Elution of the ADC:
-
Elute the conjugated ADC from the resin using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.7).
-
Immediately neutralize the eluted ADC solution by adding a neutralization buffer (e.g., 1 M Tris, pH 8.0).
-
-
Buffer Exchange and Formulation:
-
Perform a buffer exchange into the final, optimized formulation buffer using dialysis or tangential flow filtration (TFF).
-
-
Analysis:
-
Characterize the purified ADC for DAR, purity, and aggregation levels using HIC-HPLC and SEC-HPLC, respectively.
-
Visualizations
Caption: Key drivers and mechanism of ADC aggregation.
Caption: Workflow for solid-phase ADC conjugation.
Caption: Decision tree for troubleshooting ADC aggregation.
References
- 1. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. pharmtech.com [pharmtech.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. criver.com [criver.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Preparation of Dual-Labeled and Site-Specific Antibody and Fab Conjugates by Solid-Phase - Creative Biolabs [creative-biolabs.com]
- 17. Predictive Nature of High-Throughput Assays in ADC Formulation Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Addressing (R)-DM4-SPDP stability issues in plasma or serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with (R)-DM4-SPDP conjugated antibody-drug conjugates (ADCs) in plasma or serum.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in plasma?
A1: The primary cause of instability for ADCs utilizing an SPDP linker, such as this compound, is the cleavage of the disulfide bond within the linker.[1][2][][] This premature cleavage leads to the release of the cytotoxic payload (DM4) into systemic circulation before the ADC reaches the target tumor cells.[5][6]
Q2: What specific molecules in plasma are responsible for cleaving the disulfide bond?
A2: The disulfide bond in the SPDP linker is susceptible to reduction by thiol-containing molecules present in plasma.[1][2] The main contributors to this reductive cleavage are:
-
Glutathione (GSH): Although present at lower concentrations in plasma compared to the intracellular environment, it can still contribute to disulfide bond reduction.[1][2]
-
Cysteine: This is the most abundant reactive thiol in plasma and plays a significant role in the reduction of disulfide bonds.[7]
-
Reduced Human Serum Albumin (HSA): While many of its thiol groups are buried, some are accessible and can react with and cleave disulfide linkers.[1]
Q3: How does premature payload release affect my ADC's performance?
A3: Premature release of the DM4 payload can have several detrimental effects on your ADC's therapeutic efficacy and safety profile:
-
Reduced Efficacy: Less payload reaches the target tumor cells, leading to a decrease in anti-tumor activity.[5][8]
-
Increased Off-Target Toxicity: The freely circulating cytotoxic payload can damage healthy tissues, leading to increased systemic toxicity.[5][9][]
-
Altered Pharmacokinetics: The stability of the ADC in circulation is a critical factor influencing its pharmacokinetic profile and overall therapeutic index.[5][11][12]
Q4: Are there ways to improve the stability of my DM4-SPDP ADC in plasma?
A4: Yes, several strategies can be employed to enhance the stability of disulfide-linked ADCs:
-
Introducing Steric Hindrance: Modifying the linker by adding alkyl groups (e.g., methyl groups) adjacent to the disulfide bond can sterically hinder the approach of reducing agents, thereby increasing stability.[5][7][8] The SPDB linker is an example where steric hindrance is introduced to improve stability.[8][]
-
Optimizing Conjugation Site: The specific site of conjugation on the antibody can influence the stability of the disulfide bond.[5][7] Placing the linker in a more sterically protected microenvironment on the antibody surface can shield it from reducing agents.[7]
-
Alternative Linker Chemistries: If disulfide linker instability remains a significant issue, exploring alternative, more stable linker technologies, such as certain maleimide-based linkers or non-cleavable linkers, may be necessary.[5]
Troubleshooting Guide
This guide addresses common issues observed during in vitro plasma stability assays.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid decrease in Drug-to-Antibody Ratio (DAR) within the first 24 hours. | The disulfide bond in the SPDP linker is highly susceptible to reduction by plasma components. | 1. Confirm the integrity of your plasma/serum samples. 2. Consider introducing steric hindrance to the linker design (e.g., using an SPDB linker variant).[8][] 3. Evaluate the impact of the conjugation site on stability.[5][7] |
| High levels of free DM4 payload detected in plasma supernatant. | This is a direct consequence of disulfide linker cleavage. | 1. Quantify the rate of payload release over time to establish a baseline. 2. Implement strategies to increase linker stability as mentioned above. 3. Ensure your analytical method (e.g., LC-MS) is accurately quantifying the free payload.[11][14] |
| Inconsistent stability results between different batches of ADC. | Variability in the conjugation process can lead to differences in DAR and the distribution of conjugated species, affecting overall stability. | 1. Standardize your conjugation and purification protocols to ensure batch-to-batch consistency. 2. Characterize each batch thoroughly for DAR and aggregation levels prior to stability studies.[15] |
| ADC shows good stability in buffer but is unstable in plasma. | This strongly indicates that the instability is mediated by components present in plasma and not due to inherent instability of the ADC itself. | This is the expected behavior for a disulfide-linked ADC. The focus should be on optimizing the linker to achieve a balance between plasma stability and efficient intracellular release.[7][8] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment by LC-MS (DAR Analysis)
This protocol outlines a general procedure for evaluating the stability of an this compound ADC in plasma by monitoring the change in the average drug-to-antibody ratio (DAR) over time.[11][12][16]
Materials:
-
This compound ADC
-
Human, mouse, rat, or cynomolgus monkey plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or other appropriate buffer)
-
Neutralization buffer (if using low pH elution)
-
Reducing agent (e.g., DTT or TCEP) for DAR analysis by mass spectrometry
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration (e.g., 50-100 µg/mL) in pre-warmed (37°C) plasma and in PBS (as a control).
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 4, 24, 48, 72, 96, 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
ADC Immunoaffinity Capture:
-
Thaw the plasma samples on ice.
-
Add an appropriate amount of immunoaffinity beads to each plasma aliquot.
-
Incubate for 1-2 hours at 4°C with gentle mixing to capture the ADC.
-
Separate the beads using a magnetic rack and discard the plasma supernatant.
-
Wash the beads 2-3 times with wash buffer.
-
-
Elution and Reduction:
-
Elute the captured ADC from the beads using the elution buffer.
-
Neutralize the eluate if necessary.
-
For analysis of the light and heavy chains, add a reducing agent to the eluted ADC sample and incubate to reduce the inter-chain disulfide bonds.
-
-
LC-MS Analysis:
-
Analyze the intact (for intact mass analysis) or reduced ADC samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the relative abundance of different drug-loaded antibody species.
-
Calculate the average DAR at each time point.
-
Data Analysis: Plot the average DAR as a function of time for both the plasma and PBS incubated samples. The rate of DAR decrease in plasma compared to the PBS control indicates the extent of linker instability.
Protocol 2: Quantification of Released Payload by LC-MS/MS
This protocol focuses on quantifying the amount of free DM4 payload released into the plasma over time.[14][15]
Materials:
-
Same as Protocol 1, plus:
-
Internal standard (e.g., a stable isotope-labeled version of DM4 or a structurally similar molecule).
-
Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
LC-MS/MS system (e.g., triple quadrupole).
Procedure:
-
Incubation and Sampling:
-
Follow the same incubation and sampling procedure as in Protocol 1.
-
-
Sample Preparation:
-
Thaw the plasma aliquots.
-
To a defined volume of plasma, add the internal standard.
-
Add 3-4 volumes of cold protein precipitation solvent to precipitate the plasma proteins.
-
Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes.
-
Collect the supernatant containing the released payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS using a method optimized for the detection and quantification of DM4.
-
Develop a standard curve using known concentrations of DM4 in plasma to enable absolute quantification.
-
Data Analysis: Plot the concentration of the released DM4 payload against time. This provides a direct measure of the linker cleavage kinetics.
Visualizations
Caption: Instability pathway of an SPDP-linked ADC in plasma versus the intended intracellular release mechanism.
References
- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 7. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating (R)-DM4-SPDP Solubility for In Vitro Success
Welcome to the technical support center for (R)-DM4-SPDP. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming solubility challenges with this compound in in vitro assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
(R)-DM4 is a potent maytansinoid, a class of microtubule-targeting agents used as cytotoxic payloads in antibody-drug conjugates (ADCs).[1][2][3] The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) portion is a linker that allows for the attachment of DM4 to an antibody via a disulfide bond.[4] Like many maytansinoids, DM4 is inherently hydrophobic, which can lead to poor aqueous solubility.[5][6][] This low solubility presents a significant challenge in in vitro assays, as it can cause the ADC to aggregate and precipitate in aqueous cell culture media, leading to inaccurate and unreliable results.[5][][8]
Q2: What are the primary causes of this compound ADC aggregation?
Aggregation of this compound ADCs is primarily driven by the hydrophobicity of the DM4 payload.[5][] Several factors can exacerbate this issue:
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic DM4 molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[5][9]
-
Hydrophobic Linkers: While SPDP is a commonly used linker, the combined hydrophobicity of the linker and payload can contribute to aggregation.[5]
-
Formulation Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point of the antibody or inappropriate ionic strength, can decrease the stability of the ADC and promote aggregation.[5][8][10]
-
Environmental Stress: Freeze-thaw cycles, mechanical agitation, and exposure to high temperatures can denature the antibody component of the ADC, leading to aggregation.[5]
Q3: What are the consequences of ADC aggregation in in vitro assays?
ADC aggregation can have several detrimental effects on in vitro experiments:
-
Reduced Efficacy: Aggregates may have a diminished ability to bind to the target antigen on cancer cells, leading to an underestimation of the ADC's potency.[10]
-
Inaccurate Potency Measurement: The formation of precipitates removes the active ADC from the solution, resulting in incorrect IC50 values in cytotoxicity assays.
-
Increased Off-Target Effects: In some cellular models, aggregated ADCs might be taken up non-specifically by cells, leading to misleading toxicity profiles.
-
Poor Reproducibility: The stochastic nature of aggregation can lead to high variability between experiments.
Q4: What solvents are recommended for dissolving this compound and its ADCs?
(R)-DM4 is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2][11] For creating stock solutions of the free payload, DMSO is commonly used.[1][2] When preparing ADCs for in vitro assays, a common practice is to first dissolve the ADC in a small amount of a compatible organic solvent like DMSO and then dilute it into the aqueous assay buffer.[11] It is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid solvent-induced cytotoxicity.[10][12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems related to this compound ADC solubility and aggregation in in vitro assays.
Problem 1: ADC Precipitates Immediately Upon Dilution in Aqueous Buffer
-
Possible Cause: The ADC is highly hydrophobic, and the rapid change in solvent polarity upon dilution is causing it to crash out of solution.
-
Troubleshooting Steps:
-
Review Dilution Protocol: Ensure that the dilution is performed by adding the aqueous buffer to the ADC stock solution slowly while gently vortexing. Avoid adding the ADC stock directly to a large volume of buffer.
-
Optimize Co-solvent Concentration: While minimizing organic solvent is important, a slightly higher initial co-solvent concentration during the dilution step might be necessary. Perform a solvent tolerance test with your cell line to determine the maximum permissible concentration.
-
Consider Formulation Buffer: The composition of the aqueous buffer is critical. Ensure the pH is optimal for the antibody's stability (typically pH 6.0-7.5) and not near its isoelectric point.[8][10] Adjusting the ionic strength with salts like NaCl can also improve solubility.[5]
-
Problem 2: Gradual Precipitation of ADC in Cell Culture Medium During Incubation
-
Possible Cause: The ADC is unstable in the complex environment of the cell culture medium over the incubation period.
-
Troubleshooting Steps:
-
Incorporate Stabilizing Excipients: Consider adding stabilizing agents to your formulation. Polysorbates like Tween-20 or Tween-80 can help prevent aggregation at the air-water interface.[12] Sugars such as sucrose (B13894) or trehalose (B1683222) can also act as stabilizers.
-
Optimize DAR: If you are preparing your own ADCs, a high DAR is a likely culprit. Aim for a lower DAR (e.g., 2-4) to reduce hydrophobicity.[9]
-
Use a More Hydrophilic Linker: If aggregation persists and you have the capability to modify your ADC, consider using a more hydrophilic linker, such as one containing a polyethylene (B3416737) glycol (PEG) moiety.[5][13]
-
Problem 3: Inconsistent Results in Cytotoxicity Assays
-
Possible Cause: Inconsistent ADC solubility and aggregation are leading to variable concentrations of active ADC in different wells or experiments.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the ADC to the cells, visually inspect the diluted ADC solution for any signs of precipitation or turbidity. Centrifuge the solution to remove any aggregates before application.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of the ADC immediately before each experiment. Avoid using stock solutions that have been stored in aqueous buffers for extended periods.[11]
-
Quantify ADC Concentration: After dilution, consider quantifying the concentration of the soluble ADC using a method like UV-Vis spectroscopy to ensure consistency across experiments.
-
Data Presentation
Table 1: Solubility of DM4 and Related Maytansinoids in Common Solvents
| Compound | Solvent | Solubility | Notes |
| DM4 | DMSO | 99 mg/mL (126.86 mM) | Sonication is recommended.[1] |
| DM4 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (4.23 mM) | For in vivo formulations. Sonication is recommended.[1] |
| Mertansine (DM1) | DMSO | 83 mg/mL (112.42 mM) | The compound is unstable in solution; use soon after preparation.[14] |
| Mertansine (DM1) | Ethanol | ~0.25 mg/mL | |
| Mertansine (DM1) | Dimethylformamide (DMF) | ~33 mg/mL | |
| Mertansine (DM1) | 1:30 DMF:PBS (pH 7.2) | ~0.03 mg/mL | Should be prepared by first dissolving in DMF then diluting.[11] |
| Mertansine (DM1) | H2O | < 0.1 mg/mL (insoluble) | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound ADC Stock Solution and Dilution for In Vitro Assays
Objective: To prepare a soluble and stable working solution of this compound ADC for use in cell-based assays.
Materials:
-
This compound ADC (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Cell culture medium appropriate for your assay
Procedure:
-
Reconstitution of Lyophilized ADC:
-
Briefly centrifuge the vial of lyophilized ADC to ensure the powder is at the bottom.
-
Carefully add the required volume of sterile PBS to achieve a stock concentration of 1-5 mg/mL.
-
Gently swirl the vial to dissolve the ADC. Avoid vigorous shaking or vortexing to prevent aggregation.
-
-
Preparation of High-Concentration DMSO Stock (if starting with free drug-linker):
-
If you are preparing the ADC from scratch, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.[4] Store this stock at -80°C.
-
-
Preparation of Working Dilutions for Cell-Based Assays:
-
Thaw the reconstituted ADC stock solution at room temperature.
-
Perform serial dilutions of the ADC stock in the appropriate cell culture medium.
-
For each dilution step, add the ADC stock to the medium and mix gently by pipetting up and down.
-
Visually inspect the final dilutions for any signs of precipitation. If observed, centrifuge the solution at high speed (e.g., 14,000 x g) for 5-10 minutes and use the supernatant for the assay.
-
Use the prepared dilutions immediately.
-
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic potential of the this compound ADC on a target cell line.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and control antibody
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.[15]
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a negative control (e.g., unconjugated antibody) in complete medium as described in Protocol 1.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions.
-
Include wells with medium only as a blank control and untreated cells as a negative control.
-
Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[15]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[15]
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[15]
-
Visualizations
Caption: Experimental workflow for preparing and testing this compound ADCs in a cytotoxicity assay.
Caption: Troubleshooting flowchart for addressing this compound ADC precipitation issues.
Caption: Mechanism of action for a DM4-containing Antibody-Drug Conjugate (ADC).
References
- 1. DM4 | Microtubule Associated | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DM4 | 796073-69-3 [chemicalbook.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. purepeg.com [purepeg.com]
- 14. Mertansine | Microtubule Associated | TargetMol [targetmol.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: (R)-DM4-SPDP Antibody-Drug Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-DM4-SPDP Antibody-Drug Conjugates (ADCs). The following information is intended to help mitigate off-target toxicity and optimize the therapeutic index of your ADC constructs.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for this compound ADCs?
A1: Off-target toxicity of maytansinoid-based ADCs, such as those containing DM4, can be categorized into two main types:
-
On-target, off-tumor toxicity: The target antigen of your ADC may be expressed at low levels on healthy tissues. The ADC can bind to these non-tumor cells, leading to their death and causing tissue damage.
-
Off-target, off-site toxicity: This occurs when the ADC or its cytotoxic payload affects cells that do not express the target antigen. This can happen through several mechanisms:
-
Premature Payload Release: The SPDP linker, which contains a disulfide bond, can be unstable in the bloodstream and prematurely release the DM4 payload. This free toxin can then enter healthy cells and cause systemic toxicity.[1][2]
-
Nonspecific Uptake: Intact ADC molecules can be taken up by healthy cells through mechanisms like macropinocytosis, especially in highly vascularized tissues like the liver.[1]
-
Bystander Effect: The DM4 payload, once released inside a target tumor cell, is membrane-permeable and can diffuse into neighboring healthy cells, causing their death. While beneficial for killing antigen-negative tumor cells, this can also contribute to off-target toxicity.[1]
-
Q2: What are the most commonly reported off-target toxicities associated with DM4-containing ADCs?
A2: The toxicity profile of ADCs is often payload-dependent. For DM4-containing ADCs, the following toxicities are most frequently observed in preclinical and clinical studies:
-
Ocular Toxicity: This is a consistent and often dose-limiting toxicity for DM4 and MMAF-based ADCs.[1][2] It can manifest as blurred vision, dry eyes, keratitis, and corneal pseudomicrocysts.[2][3][4][5] This is considered an "off-target" effect, as the corneal tissue may not express the target antigen.[2]
-
Hepatotoxicity (Liver Toxicity): Elevated liver enzymes are a known side effect of both DM1 and DM4-conjugated ADCs.[1][6] This can be due to nonspecific uptake of the ADC by hepatocytes or off-target binding of the maytansinoid payload itself to proteins like cytoskeleton-associated protein 5 (CKAP5).[6][7]
-
Hematological Toxicities: Myelosuppression, including thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), can occur due to the effect of the cytotoxic payload on rapidly dividing hematopoietic precursor cells in the bone marrow.[8]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the off-target toxicity of an this compound ADC?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly influences both the efficacy and toxicity of an ADC.
-
High DAR (e.g., >8): While potentially increasing potency, a high DAR increases the hydrophobicity of the ADC. This can lead to faster clearance from circulation, increased aggregation, and greater accumulation in organs like the liver, all of which contribute to higher off-target toxicity.[9]
-
Low DAR (e.g., <2): A low DAR may result in insufficient delivery of the payload to the tumor, leading to reduced efficacy.
-
Optimal DAR: For maytansinoid ADCs, a DAR in the range of 3 to 4 is generally considered optimal to balance efficacy and toxicity.[9][10]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of this compound ADCs.
Problem 1: High off-target cytotoxicity observed in in vitro assays with antigen-negative cell lines.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Linker Instability in Culture Medium | The disulfide bond in the SPDP linker may be reduced by components in the cell culture medium, leading to premature payload release. |
| Solution: Evaluate the stability of the ADC in the culture medium over the time course of the assay. Consider using a more sterically hindered disulfide linker (e.g., SPDB) or a different cleavable/non-cleavable linker technology.[2] | |
| High ADC Concentration | At high concentrations, nonspecific uptake of the ADC via macropinocytosis can occur even in antigen-negative cells. |
| Solution: Perform a dose-response curve to determine the IC50 on both antigen-positive and antigen-negative cells. A large therapeutic window between the two indicates good specificity. | |
| Payload Permeability (Bystander Effect) | If antigen-positive cells are present, even in small numbers as contaminants, they can release DM4 that then kills the antigen-negative cells. |
| Solution: Ensure the purity of your antigen-negative cell line. To specifically test for bystander effect, use a co-culture assay (see Experimental Protocols). |
Problem 2: Unexpectedly high toxicity (e.g., rapid weight loss) in animal models at low doses.
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Poor in vivo Linker Stability | The SPDP linker may be rapidly cleaved in the circulation, leading to systemic exposure to free DM4. |
| Solution: Perform a plasma stability assay (see Experimental Protocols) to quantify payload release over time. Engineer the linker for greater stability, for example, by introducing steric hindrance near the disulfide bond (e.g., sulfo-SPDB).[2] | |
| High Drug-to-Antibody Ratio (DAR) | High DAR species are cleared more rapidly and accumulate in the liver, increasing toxicity.[11] |
| Solution: Optimize the conjugation reaction to achieve an average DAR of 3-4. Use techniques like Hydrophobic Interaction Chromatography (HIC) to characterize the DAR distribution.[9] | |
| ADC Aggregation | Hydrophobic interactions, especially with high DAR ADCs, can cause aggregation, leading to rapid clearance by the reticuloendothelial system and increased toxicity. |
| Solution: Characterize the aggregation state of your ADC preparation using size exclusion chromatography (SEC). Optimize the formulation buffer. Consider incorporating hydrophilic linkers (e.g., PEG) to improve solubility. |
Section 3: Data Presentation
The following tables summarize quantitative data on how different parameters can influence ADC toxicity. Note that these are representative examples and the exact values will depend on the specific antibody, target antigen, and experimental system.
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| Property | Low DAR (∼2) | Optimal DAR (∼4) | High DAR (∼8-10) | Reference |
| In Vitro Potency (IC50) | Lower | Higher | Highest | [11] |
| Plasma Clearance | Slower | Slower | Rapid | [11] |
| Liver Accumulation (%ID/g) | Lower (7-10%) | Lower (7-10%) | Higher (24-28%) | [11] |
| In Vivo Tolerability (MTD) | Higher | Higher | Lower | [1] |
Table 2: In Vitro Cytotoxicity of Different scFv-Maytansinoid Conjugates
| ADC Construct | Target Cell Line (GD2-positive) | IC50 (nM) | Reference |
| scFv-PEG4-DM1 | B78-D14 | 80.2 ± 14 | [12] |
| scFv-PEG4-DM4 | B78-D14 | 34.1 ± 9 | [12] |
This data suggests that DM4 can be more potent than DM1 in certain ADC formats.
Section 4: Experimental Protocols
Protocol 1: In Vitro Off-Target Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of an ADC on an antigen-negative cell line to assess off-target killing.
-
Cell Seeding: Seed an antigen-negative cell line (e.g., MCF7) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of your this compound ADC and a non-targeting control ADC in complete cell culture medium. Add the diluted ADCs to the cells. Include wells with untreated cells as a viability control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. Agitate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
This protocol is a general guideline for determining the MTD of an ADC in a mouse model.
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c or immunodeficient mice for xenograft models), typically 6-8 weeks old. Acclimate the animals for at least one week.
-
Dose Formulation: Prepare the this compound ADC in a sterile, appropriate vehicle (e.g., PBS) on the day of dosing.
-
Dose Escalation Study:
-
Divide mice into groups of 3-5 animals.
-
Administer a single intravenous (IV) dose of the ADC. Start with a low dose and escalate in subsequent groups (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.
-
-
Monitoring:
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Body Weight: Record the body weight of each animal daily. A body weight loss of >20% is often considered a sign of significant toxicity and a study endpoint.[13]
-
Mortality: Record mortality daily for the duration of the study (typically 14-21 days).
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe clinical signs of toxicity.[13]
-
Pathology: At the end of the study, perform a full necropsy and histopathological analysis of major organs (liver, spleen, bone marrow, eyes, etc.) to identify any tissue damage.
Section 5: Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for troubleshooting and mitigating the off-target toxicity of this compound ADCs.
Caption: On-target mechanism of action for an this compound ADC leading to apoptosis.
Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD) of an ADC in a mouse model.
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incidence and Mitigation of Corneal Pseudomicrocysts Induced by Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Ocular adverse events associated with antibody-drug conjugates in oncology: a pharmacovigilance study based on FDA adverse event reporting system (FAERS) [frontiersin.org]
- 6. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 7. academic.oup.com [academic.oup.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. forum.graphviz.org [forum.graphviz.org]
- 13. pacificbiolabs.com [pacificbiolabs.com]
Troubleshooting inconsistent results in cytotoxicity assays with (R)-DM4-SPDP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-DM4-SPDP in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antibody-drug conjugate (ADC) component. It consists of:
-
(R)-DM4: A potent maytansinoid derivative that acts as the cytotoxic payload.[][2] Maytansinoids are microtubule-targeting compounds that induce mitotic arrest and kill tumor cells at subnanomolar concentrations.[][3] DM4 inhibits the assembly of microtubules, leading to cell cycle arrest and apoptosis (cell death).[]
-
SPDP (Succinimidyl pyridyl-dithiopropionate): A linker that connects the DM4 payload to an antibody.[4][5] The SPDP linker is designed to be stable in circulation but can be cleaved inside the target cancer cell, releasing the active DM4 payload.[4][6]
Q2: What is the general mechanism of action for an ADC containing this compound?
The antibody component of the ADC targets and binds to a specific antigen on the surface of cancer cells.[3] Upon binding, the ADC-antigen complex is internalized by the cell through a process called endocytosis.[3][7] Inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and enzymes cleave the SPDP linker, releasing the DM4 payload.[6][7] The released DM4 then binds to tubulin, disrupting microtubule dynamics and leading to cell death.[][8]
Q3: What are the critical parameters to consider for ensuring consistent results in cytotoxicity assays with this compound?
Several factors can influence the consistency of cytotoxicity assays:
-
Drug-to-Antibody Ratio (DAR): The number of DM4 molecules conjugated to each antibody can significantly impact efficacy and pharmacokinetics.[9][10]
-
Linker Stability: The stability of the SPDP linker is crucial. Premature release of the payload can lead to off-target toxicity and inconsistent results.[11][12]
-
Cell Line Characteristics: The expression level of the target antigen on the cell surface is a key determinant of ADC potency.[13][14]
-
Assay Conditions: Factors such as cell seeding density, incubation time, and reagent quality can all contribute to variability.[15][16][17]
-
Handling and Storage: Proper handling and storage of the ADC and its components are essential to maintain their integrity and activity.[15][18][19]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Question: We are observing significant differences in cell viability between replicate wells treated with the same concentration of this compound ADC. What are the potential causes and solutions?
Answer: High variability between replicates is a common issue in cell-based assays and can stem from several sources.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Gently swirl or pipette the cell suspension frequently between dispensing into wells.[16][17] |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. Be consistent with the speed and depth of pipetting when adding reagents.[17] |
| Edge Effects | Wells on the periphery of the microplate are more susceptible to evaporation. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.[17] |
| Incomplete Solubilization (for MTT/XTT assays) | If using an MTT assay, ensure the formazan (B1609692) crystals are completely dissolved before reading the absorbance. Increase shaking time or gently pipette to aid dissolution.[17] |
Issue 2: Inconsistent IC50 Values Between Experiments
Question: Our calculated IC50 values for the this compound ADC are not reproducible across different experimental runs. What could be causing this inconsistency?
Answer: Fluctuations in IC50 values often point to variability in experimental conditions or reagent integrity.
| Potential Cause | Recommended Solution |
| Cell Passage Number and Health | Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase and have high viability (>95%) before seeding.[15][16] |
| Reagent Quality and Storage | Use high-quality, pre-tested lots of media and serum. Ensure all reagents, including the this compound ADC, are stored correctly to prevent degradation.[15][19][20] Aliquot reagents to avoid repeated freeze-thaw cycles.[20] |
| Incubation Time | The cytotoxic effect of microtubule inhibitors like DM4 can be time-dependent.[13] Standardize the incubation time across all experiments (e.g., 72 or 96 hours).[13] |
| Contamination | Regularly check cell cultures for signs of bacterial, fungal, or mycoplasma contamination, as this can significantly impact cell health and assay results.[16][17] |
Issue 3: Lower Than Expected Potency
Question: The this compound ADC is showing lower cytotoxicity than anticipated, even at high concentrations. What are the possible reasons for this?
Answer: Reduced potency can be due to issues with the ADC itself, the target cells, or the experimental setup.
| Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | A low DAR means less payload is delivered to each cell. Verify the DAR of your ADC conjugate.[11] In vitro potency generally increases with a higher DAR.[9][10] |
| Linker Instability or Premature Cleavage | If the SPDP linker is unstable in the culture medium, the DM4 payload may be released before it reaches the target cells, leading to reduced specific toxicity.[11] Test the stability of the ADC in media over the assay duration. |
| Low Target Antigen Expression | The efficacy of the ADC is dependent on the level of target antigen expression on the cell surface.[13][14] Confirm antigen expression levels using methods like flow cytometry. |
| Inefficient ADC Internalization | Even with high antigen expression, the ADC may not be efficiently internalized by the cells. Perform an internalization assay to confirm ADC uptake.[11] |
| Drug Efflux | Some cancer cells can develop resistance by overexpressing drug efflux pumps that actively remove the cytotoxic payload from the cell.[7] |
Quantitative Data Summary
Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties
The drug-to-antibody ratio is a critical quality attribute of an ADC that influences its efficacy, safety, and pharmacokinetic profile.
| DAR Value | In Vitro Potency | In Vivo Efficacy | Pharmacokinetics (Clearance) | Therapeutic Index | Reference |
| Low (e.g., 2) | Lower | May be more efficacious in some models with target-mediated drug disposition (TMDD). | Slower | Potentially better | [9][10][21] |
| Optimal (e.g., 3-4) | High | Generally good | Moderate | Often considered optimal | [9][10] |
| High (e.g., >8) | Highest | Can be less effective due to faster clearance. | Faster | Potentially lower | [9][10][22] |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of an this compound ADC using an MTT assay.[23][24][25][26]
Materials:
-
Target cancer cell line (adherent or suspension)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[23]
-
This compound ADC
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[24]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23][24]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.
-
Perform a cell count and determine cell viability.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of complete medium.[24]
-
Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment (for adherent cells).[24]
-
-
ADC Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the supernatant.[23]
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.[23]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[23]
-
-
Data Acquisition:
Visualizations
Caption: Mechanism of action for an this compound antibody-drug conjugate.
Caption: General workflow for an ADC in vitro cytotoxicity assay.
Caption: Troubleshooting logic for inconsistent cytotoxicity assay results.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. susupport.com [susupport.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimization of SPDP Linker Chemistry for DM4 Payloads
This technical support center is designed for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) utilizing the SPDP linker and DM4 payload. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these complex biotherapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of an SPDP linker and how does it attach to the antibody and DM4 payload?
A1: The SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker is a heterobifunctional crosslinker.[1] Its chemistry is based on two reactive groups: an N-hydroxysuccinimide (NHS) ester and a pyridyldithiol group. The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form a stable amide bond. The pyridyldithiol group reacts with a free sulfhydryl (thiol) group on the DM4 payload, creating a disulfide bond. This disulfide bond is cleavable under reducing conditions, which is a key feature for payload release within the target cell.[]
Q2: What are the primary causes of aggregation when working with SPDP-DM4 ADCs?
A2: Aggregation in SPDP-DM4 ADCs is a significant challenge primarily driven by the hydrophobicity of the DM4 payload.[3] When multiple DM4 molecules are conjugated to an antibody, the overall hydrophobicity of the ADC increases, leading to self-association to minimize exposure to the aqueous environment.[4] Other contributing factors include a high drug-to-antibody ratio (DAR), the use of hydrophobic linkers, and suboptimal conjugation or formulation conditions such as unfavorable pH or the use of organic co-solvents.[4][5]
Q3: What is an optimal drug-to-antibody ratio (DAR) for a DM4 ADC and why is it important?
A3: For maytansinoid ADCs like those with a DM4 payload, an optimal DAR is generally considered to be in the range of 3 to 4.[6][7] The DAR is a critical quality attribute because it directly impacts the ADC's efficacy and safety.[8] A low DAR may not deliver a sufficient concentration of the payload to the target cell, resulting in diminished anti-tumor activity.[6] Conversely, a high DAR (e.g., >8) can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can increase off-target toxicity, particularly in the liver.[6][9]
Q4: How does the stability of the SPDP linker compare to other disulfide linkers like SPDB?
A4: The stability of disulfide linkers is a crucial factor for the therapeutic index of an ADC. Linkers with increased steric hindrance around the disulfide bond, such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate), generally exhibit greater stability in circulation compared to less hindered linkers like SPDP.[][10] This enhanced stability can reduce premature payload release and associated off-target toxicities.[10] The clearance of an ADC with a less hindered disulfide linker like SPDP-DM1 has been shown to be faster than that of ADCs with more hindered linkers.[11]
Q5: What is the "bystander effect" and is it relevant for SPDP-DM4 ADCs?
A5: The bystander effect occurs when a cytotoxic payload released from a targeted cancer cell can diffuse across cell membranes and kill neighboring, antigen-negative cancer cells.[12] This is an important mechanism for treating heterogeneous tumors. Since SPDP is a cleavable linker, the released DM4 payload can potentially induce a bystander effect.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Low DAR | 1. Incomplete Antibody Reduction: If conjugating to native cysteines, the interchain disulfide bonds may not be fully reduced. 2. Linker-Payload Instability: The SPDP-DM4 conjugate may be unstable under the reaction conditions.[13] 3. Steric Hindrance: A long or bulky linker (e.g., with a large PEG chain) could sterically hinder access to the conjugation site.[13] 4. Incorrect Stoichiometry: The molar ratio of linker-payload to antibody may be too low. | 1. Optimize Reduction: Ensure complete reduction of antibody disulfides by optimizing the concentration of the reducing agent (e.g., TCEP or DTT) and reaction time. 2. Control Reaction Conditions: Perform conjugation at a controlled, lower temperature (e.g., 4°C or room temperature) and ensure the pH of the buffer is optimal (typically pH 7-8).[5] 3. Adjust Molar Ratio: Perform small-scale optimizations to determine the ideal molar excess of the SPDP-DM4 construct.[6] |
| ADC Aggregation During or After Conjugation | 1. High Hydrophobicity: The DM4 payload is highly hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC.[4][5] 2. Suboptimal Buffer Conditions: The pH of the buffer may be too close to the antibody's isoelectric point, reducing its solubility.[4] 3. Organic Co-solvents: Solvents like DMSO, used to dissolve the linker-payload, can destabilize the antibody.[5] | 1. Introduce Hydrophilicity: Switch to a more hydrophilic linker, for example, by incorporating polyethylene (B3416737) glycol (PEG) moieties. PEGylation can shield the hydrophobic payload, improve solubility, and reduce aggregation.[14][15][16] 2. Optimize Formulation: Screen different buffers to find the optimal pH and ionic strength for ADC stability. Consider adding excipients like polysorbates (e.g., Tween-80) to prevent aggregation.[5] 3. Minimize Co-solvent Concentration: Use the minimum amount of organic co-solvent necessary and add it to the antibody solution in a stepwise manner.[5] |
| Premature Payload Release (In Vitro / In Vivo) | 1. Linker Instability: The SPDP linker's disulfide bond may be susceptible to cleavage in the bloodstream before reaching the target cell.[10][17] 2. Presence of Trisulfide Bonds in Antibody: Trisulfide bonds in the antibody can react with the DM4 payload, leading to unstable conjugates.[18] | 1. Increase Linker Stability: Consider using a more sterically hindered disulfide linker such as SPDB, which has shown to have greater plasma stability.[][10] 2. Characterize Antibody Quality: Monitor and control the levels of trisulfide bonds in the starting antibody material.[18] |
| High Off-Target Toxicity in Preclinical Models | 1. Premature Payload Release: As described above, unstable linkers can lead to systemic toxicity.[6] 2. High DAR: ADCs with a high DAR can have faster clearance and accumulate in organs like the liver, leading to toxicity.[6][9] | 1. Enhance Linker Stability: Utilize more stable linkers to ensure payload release is primarily at the target site.[6] 2. Optimize DAR: Aim for a lower to intermediate DAR (e.g., 2-4) to improve the pharmacokinetic profile and reduce hydrophobicity-related off-target effects.[6] |
Quantitative Data Summary
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| DAR Value | In Vitro Potency | In Vivo Clearance | In Vivo Efficacy | Tolerability / Therapeutic Index |
| Low (~2) | Lower | Slower / Comparable to DAR <6 | May be suboptimal | Generally higher |
| Optimal (3-4) | High | Slower / Comparable to DAR <6 | Generally optimal | Balanced |
| High (9-10) | Highest | Rapid | Decreased | Narrower / Reduced |
| Data synthesized from preclinical studies on maytansinoid ADCs.[6][7][9] |
Table 2: Comparison of Disulfide Linker Stability
| Linker Type | Steric Hindrance | Relative In Vivo Stability | ADC Clearance Rate |
| SPDP | Lower | Less Stable | Faster |
| SPDB | Higher | More Stable | Slower |
| This table represents a qualitative summary based on the principle that increased steric hindrance around the disulfide bond enhances plasma stability and reduces clearance rates.[10][11] |
Experimental Protocols
Protocol 1: Antibody Thiolation via Lysine Modification with SPDP
This protocol describes the first step in a two-step conjugation process where lysine residues on the antibody are modified to introduce protected sulfhydryl groups.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
SPDP linker dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).
-
SPDP Solution Preparation: Immediately before use, prepare a 20 mM solution of SPDP in DMSO or DMF.
-
Antibody Modification: Add a calculated molar excess of the SPDP solution to the antibody solution. A common starting point is a 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, non-reacted SPDP and reaction byproducts by passing the modified antibody through a desalting column equilibrated with the reaction buffer.
Protocol 2: Conjugation of Thiolated DM4 to SPDP-Modified Antibody
This protocol details the final conjugation step where the DM4 payload, containing a free sulfhydryl group, is attached to the SPDP-modified antibody.
Materials:
-
SPDP-modified antibody from Protocol 1
-
Thiolated DM4 payload
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Purification system (e.g., size-exclusion chromatography - SEC)
Procedure:
-
DM4 Preparation: Prepare a solution of the thiolated DM4 payload in a suitable solvent.
-
Conjugation Reaction: Add the DM4 solution to the SPDP-modified antibody solution. The molar ratio of DM4 to antibody should be optimized to achieve the desired DAR.
-
Incubation: Incubate the reaction mixture for 18-24 hours at 4°C or room temperature with gentle mixing.
-
Purification: Purify the resulting ADC from unconjugated antibody, free payload, and other impurities using an appropriate chromatography method, such as SEC.
-
Characterization: Characterize the purified ADC for DAR, aggregation, and purity using methods like Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and LC-MS.
Protocol 3: DAR Measurement by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in an SPDP-DM4 ADC preparation.
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 10-50 µg of the purified SPDP-DM4 ADC.
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 30 minutes).
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, etc.). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR due to the increased hydrophobicity.[19][20]
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the peak areas and the corresponding number of drug molecules for each peak.[19]
-
Visualizations
Caption: Workflow for the synthesis of SPDP-DM4 ADCs.
References
- 1. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 19. agilent.com [agilent.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Purification Challenges for (R)-DM4-SPDP ADCs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of (R)-DM4-SPDP Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges in a question-and-answer format, offering practical solutions and detailed protocols.
1. Issue: High Levels of Aggregation Observed During and After Purification
Question: My SEC analysis shows a significant percentage of high molecular weight species (aggregates) after the conjugation reaction and subsequent purification steps. What are the potential causes and how can I mitigate this?
Answer:
Aggregation in ADC preparations is a common challenge that can impact product safety, efficacy, and stability.[1][2] The increased hydrophobicity of the ADC due to the conjugation of the DM4 payload is a primary driver of aggregation.[3][4] Several factors during the purification process can exacerbate this issue.
Troubleshooting Strategies:
-
Optimize Mobile Phase Conditions: For Size Exclusion Chromatography (SEC), the addition of organic modifiers or specific excipients to the mobile phase can disrupt hydrophobic interactions between ADC molecules and the stationary phase, leading to improved peak shape and reduced tailing.[4][5] The use of a mobile phase containing L-arginine hydrochloride or acetonitrile (B52724) has been shown to reduce protein-protein interactions and enhance column performance.[6]
-
Buffer Composition: The choice of buffer and its ionic strength can significantly influence aggregation. For Hydrophobic Interaction Chromatography (HIC), using a high-salt buffer initially promotes binding, but the gradient elution to a low-salt buffer must be optimized to prevent aggregation upon elution.[1][7]
-
pH Control: Maintaining the pH of the purification buffers within a range that ensures the stability of the ADC is critical. Excursions to the isoelectric point of the antibody can lead to reduced solubility and increased aggregation.
-
Column Selection: For SEC, selecting a column with a stationary phase designed to minimize non-specific interactions with hydrophobic molecules is crucial for accurate aggregate quantification and purification.[5][8]
Associated Experimental Protocol:
-
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
2. Issue: Inefficient Removal of Free (R)-DM4 and SPDP-Linker
Question: I am struggling to completely remove the unconjugated (R)-DM4 payload and residual SPDP linker from my ADC preparation. What purification methods are most effective?
Answer:
The presence of free cytotoxic drug is a critical safety concern and must be reduced to acceptable levels.[9][10] Due to their small size and potential for non-specific binding, removing these impurities can be challenging.
Troubleshooting Strategies:
-
Tangential Flow Filtration (TFF): TFF, or diafiltration, is a widely used method for removing small molecule impurities.[9][11] Optimizing the number of diavolumes and the membrane molecular weight cut-off (MWCO) is key to achieving efficient removal.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC can effectively separate the highly hydrophobic free drug from the less hydrophobic ADC species.[1][7] The free drug will bind strongly to the HIC column and elute much later than the ADC, allowing for its removal.
-
Cation Exchange Chromatography (CEX): CEX can be a powerful tool for removing positively charged free payloads and related impurities.[10]
Associated Experimental Protocol:
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Free Drug Removal and DAR Separation
3. Issue: Poor Resolution and Separation of Different Drug-to-Antibody Ratio (DAR) Species
Question: My HIC chromatogram shows broad, overlapping peaks for the different DAR species, making it difficult to isolate a specific DAR value. How can I improve the resolution?
Answer:
Achieving a homogenous ADC with a specific DAR is often desirable for ensuring consistent efficacy and safety.[12] HIC is the primary technique for separating species with different DARs based on their increasing hydrophobicity with higher drug loading.[1][13][14]
Troubleshooting Strategies:
-
Gradient Optimization: A shallow gradient of decreasing salt concentration will provide better resolution between peaks corresponding to different DARs.[8] Experiment with different gradient slopes and lengths to optimize separation.
-
Salt Type and Concentration: The type and concentration of the salt in the mobile phase significantly impact retention and selectivity. Ammonium sulfate (B86663) is a commonly used salt in HIC.[8][14]
-
Inclusion of Organic Modifier: Adding a small percentage of an organic solvent, like isopropanol (B130326), to the low-salt mobile phase can help to elute highly hydrophobic, high-DAR species and improve peak shape.[14][15]
-
Column Chemistry: Different HIC columns have varying levels of hydrophobicity. Testing a range of columns (e.g., Butyl, Phenyl) can help identify the one that provides the best selectivity for your specific ADC.
Associated Experimental Protocol:
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Free Drug Removal and DAR Separation
4. Issue: Premature Cleavage of the SPDP Linker and Drug Deconjugation
Question: I am observing a loss of the DM4 payload during my purification process. What could be causing the SPDP linker to cleave, and how can I prevent it?
Answer:
The SPDP linker contains a disulfide bond that is designed to be cleaved inside the target cell by reducing agents like glutathione.[16] However, this disulfide bond can be susceptible to premature cleavage under certain conditions during purification.
Troubleshooting Strategies:
-
Avoid Reducing Agents: Ensure that all buffers and solutions used during purification are free of any reducing agents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, unless intentionally used for analytical purposes.
-
pH Control: While the SPDP linker is generally stable across a range of pH values, extreme pH conditions should be avoided. Reactions involving the 2-pyridyldithio group of the SPDP linker are optimal between pH 7 and 8.
-
Minimize Process Time: Prolonged exposure to certain buffer conditions or temperatures could potentially lead to slow hydrolysis or other degradation pathways. Streamlining the purification process can help minimize product loss.
-
Analytical Monitoring: Utilize analytical techniques like Reversed-Phase HPLC (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the integrity of the ADC and detect any free drug throughout the purification process.[17][]
Data Presentation
Table 1: Typical Performance of Purification Methods for this compound ADCs
| Purification Step | Parameter | Typical Starting Value | Typical Final Value |
| Tangential Flow Filtration (TFF) | Free (R)-DM4 | >10% (molar excess) | <1% |
| Aggregate Content | 5-15% | 5-15% (no removal) | |
| Hydrophobic Interaction Chromatography (HIC) | Free (R)-DM4 | <1% | Below Limit of Detection |
| Aggregate Content | 5-15% | <2% | |
| Average DAR | Heterogeneous (e.g., 0-8) | Homogeneous (e.g., DAR 4 ± 0.5) | |
| Size Exclusion Chromatography (SEC) | Aggregate Content | 5-15% | <1% |
| Free (R)-DM4 | <1% | <0.1% |
Note: These values are illustrative and can vary depending on the specific antibody, conjugation conditions, and purification setup.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
-
Column: Use a size exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).[5][8]
-
Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[2] To minimize non-specific interactions, consider adding a low concentration of an organic solvent (e.g., 10-15% isopropanol or acetonitrile).[4][19]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
-
Analysis: Inject 10-20 µL of the sample. The high molecular weight species (aggregates) will elute first, followed by the monomeric ADC, and then any low molecular weight fragments. Calculate the percentage of each species by integrating the respective peak areas.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for Free Drug Removal and DAR Separation
-
Column: Use a HIC column with appropriate hydrophobicity (e.g., Tosoh Butyl-NPR, Agilent Bio HIC).[15]
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[8]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.[8] Consider adding 20-25% isopropanol to aid in the elution of high DAR species.[14][15]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample and adjust the salt concentration to match the initial mobile phase conditions.
-
Gradient Program:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Run a linear gradient from 100% A to 100% B over 20-30 column volumes to separate the different DAR species.
-
Hold at 100% B to elute any remaining free drug.
-
Re-equilibrate with 100% A.
-
-
Analysis: Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). Unconjugated antibody (DAR 0) will elute first, followed by DAR 2, DAR 4, and so on. Free (R)-DM4, being highly hydrophobic, will elute very late in the gradient or during the hold at 100% B.
Visualizations
Caption: General workflow for the purification of this compound ADCs.
Caption: Troubleshooting logic for improving HIC resolution of DAR species.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 10. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diversification of ADC formats and overcoming purification challenges [lonza.com]
- 12. agilent.com [agilent.com]
- 13. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 19. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Potency of (R)-DM4-SPDP Antibody-Drug Conjugates In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro methods to validate the potency of Antibody-Drug Conjugates (ADCs) utilizing the (R)-DM4-SPDP linker-payload system. We present objective comparisons with alternative platforms and provide supporting experimental data and detailed protocols to aid in the rigorous preclinical assessment of ADC candidates.
Introduction to this compound ADCs
Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1] The this compound system consists of three key components: a monoclonal antibody targeting a tumor-associated antigen, the potent maytansinoid tubulin inhibitor DM4 as the cytotoxic payload, and a cleavable disulfide linker, SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate).[1][2]
Upon binding to the target antigen on the cancer cell surface, the ADC is internalized.[3] Inside the cell, the SPDP linker is cleaved in the reducing environment of the cytosol, releasing the active DM4 payload.[3] DM4 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4] The cell-permeable nature of the released DM4 allows it to diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect".[5][6] This is a crucial advantage in treating heterogeneous tumors where not all cells express the target antigen.[5][6]
Comparative In Vitro Potency of Tubulin-Inhibiting Payloads
The choice of cytotoxic payload is a critical determinant of an ADC's efficacy. Here, we compare the in vitro potency of ADCs conjugated with DM4 to those with other common tubulin inhibitors, DM1 (a maytansinoid analog) and MMAE (monomethyl auristatin E). The data, presented as IC50 values (the concentration of ADC required to inhibit the growth of 50% of cells), is summarized below. It is important to note that these values can vary depending on the target antigen, antibody, cell line, and specific assay conditions.
| Payload | Target Antigen | Cell Line | IC50 (pM) | Reference(s) |
| DM4 | Various | Various sensitive cell lines | 30 - 60 | [2] |
| DM1 | Various | Various cell lines | 790 - 7200 | [2] |
| MMAE | Various | Various sensitive cell lines | 70 - 3100 | [2] |
Note: The provided IC50 values are ranges compiled from multiple studies and should be considered as a general comparison. Direct head-to-head comparisons in the same experimental setup are limited.[]
Key In Vitro Potency Assays for this compound ADCs
A suite of in vitro assays is essential to fully characterize the potency and mechanism of action of this compound ADCs.
Cytotoxicity Assays
These assays are fundamental for determining the direct cell-killing ability of the ADC on antigen-positive cancer cells.[8] The most common method is the MTT assay, which measures the metabolic activity of viable cells.[8]
Bystander Effect Assays
Given the cleavable linker and permeable nature of DM4, assessing the bystander effect is critical.[5] This is typically evaluated using a co-culture system of antigen-positive and antigen-negative cells.[6]
Internalization Assays
To confirm that the ADC is effectively taken up by the target cells, internalization assays are performed.[9] Flow cytometry is a common method to quantify the amount of internalized ADC over time.[10]
Experimental Protocols
Detailed methodologies for the key in vitro potency assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of an this compound ADC in an antigen-positive cancer cell line.
Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
96-well microplates
-
This compound ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and a non-binding control ADC in complete medium. Remove the existing medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only as a blank control and cells with medium as an untreated control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell doubling time.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Protocol 2: In Vitro Bystander Effect Assay (Co-Culture Method)
Objective: To evaluate the ability of an this compound ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well microplates
-
This compound ADC and control antibody
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- (GFP-expressing) cells in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed monocultures of each cell line as controls. Allow the cells to adhere overnight.
-
ADC Treatment: Treat the co-cultures and monocultures with a concentration of the this compound ADC that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture. Include an untreated control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the viability of the GFP-positive (Ag-) population using a viability dye (e.g., Propidium Iodide).
-
Fluorescence Microscopy: Image the wells and quantify the number of viable GFP-positive cells.
-
-
Data Analysis: Compare the viability of the Ag- cells in the ADC-treated co-culture to the untreated co-culture and the ADC-treated Ag- monoculture. A significant decrease in the viability of Ag- cells in the treated co-culture indicates a bystander effect.
Protocol 3: ADC Internalization Assay (Flow Cytometry)
Objective: To quantify the internalization of an this compound ADC into antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line
-
Complete cell culture medium
-
Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)
-
Fluorescently labeled isotype control antibody
-
Trypsin or other cell detachment solution
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the antigen-positive cells and resuspend them in cold culture medium.
-
Antibody Binding: Incubate the cells with the fluorescently labeled this compound ADC or isotype control on ice for 1 hour to allow binding to the cell surface without internalization.
-
Internalization Induction: Wash the cells to remove unbound antibody and resuspend them in pre-warmed (37°C) medium. Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization. A control sample should remain on ice (0 hours).
-
Surface Signal Quenching (Optional but Recommended): To distinguish between surface-bound and internalized ADC, add a quenching agent (e.g., trypan blue or an anti-fluorophore antibody) to the samples just before analysis. This will quench the fluorescence of the non-internalized ADC.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population at each time point.
-
Data Analysis: The increase in MFI over time (especially with quenching) indicates the extent of ADC internalization.
Visualizing Key Processes and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of an this compound ADC.
Caption: Experimental workflow for in vitro potency validation.
Caption: Logical flowchart for selecting appropriate in vitro assays.
References
- 1. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 9. Internalization assay [bio-protocol.org]
- 10. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Linkers for DM4 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the linker connecting the antibody to the cytotoxic payload. For the potent maytansinoid DM4, the choice of linker dictates its stability in circulation, its release mechanism at the target site, and its overall therapeutic window. This guide provides an objective comparison of different linker technologies for DM4, supported by experimental data, to aid in the rational design of next-generation ADCs.
Linker Strategies for DM4: A Fundamental Divide
Linkers for ADCs are broadly categorized into two classes: cleavable and non-cleavable.
Cleavable Linkers are designed to be stable in the systemic circulation and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release can be initiated by:
-
Enzymatic Cleavage: Utilizing proteases, such as cathepsin B, that are overexpressed in the lysosomal compartment of tumor cells.
-
Chemical Cleavage: Exploiting the acidic environment of endosomes and lysosomes (pH-sensitive linkers) or the higher intracellular concentration of reducing agents like glutathione (B108866) (disulfide linkers).
A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[1]
Non-Cleavable Linkers form a stable covalent bond between the antibody and the payload. The release of the active cytotoxic agent relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[2] This results in the release of the payload still attached to the linker and a single amino acid residue. Non-cleavable linkers generally exhibit higher plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[] However, the resulting charged payload-linker complex is typically not membrane-permeable, limiting the bystander effect.[4]
Performance Comparison of DM4 Linkers
This section presents a head-to-head comparison of ADCs constructed with DM4 and different linker technologies. The data is compiled from various preclinical studies.
In Vitro Cytotoxicity
The potency of an ADC is initially assessed through in vitro cytotoxicity assays against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the ADC required to inhibit the growth of 50% of the cells.
| Linker Type | Linker | ADC Target | Cell Line | IC50 (nmol/L) | Key Findings |
| Cleavable (Disulfide) | SPDB | EpCAM | COLO 205 (non-MDR) | Cytotoxic | Efficient catabolism and payload release in non-MDR cells.[5] |
| Cleavable (Disulfide) | SPDB | EpCAM | HCT-15 (MDR) | Inactive | Ineffective against multi-drug resistant cells.[5] |
| Cleavable (Disulfide) | sulfo-SPDB | EpCAM | COLO 205 (non-MDR) | Cytotoxic | Efficient catabolism and payload release.[5] |
| Cleavable (Disulfide) | sulfo-SPDB | EpCAM | HCT-15 (MDR) | Cytotoxic | Overcomes multi-drug resistance, suggesting the charged linker alters payload efflux.[5] |
| Non-Cleavable (Thioether) | SMCC-DM1* | CD70 | 786-0 | ~1 | Potent and specific cytotoxicity against antigen-positive cells.[6] |
In Vivo Efficacy
The anti-tumor activity of ADCs is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Linker Type | Linker | ADC Target | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Cleavable (Disulfide) | SPDB | CDH6 | OVCAR3 | 5 mg/kg, single dose | Significant tumor growth inhibition. | [7] |
| Cleavable (Disulfide) | sulfo-SPDB | CDH6 | OVCAR3 | 1.25, 2.5, 5 mg/kg, single dose | Dose-dependent tumor regression, with superior efficacy at lower doses compared to SPDB-DM4. | [7] |
| Non-Cleavable (Thioether) | SMCC-DM1* | CDH6 | OVCAR3 | 5 mg/kg, single dose | Moderate tumor growth inhibition, less effective than SPDB-DM4 in this model. | [7] |
Pharmacokinetics
Pharmacokinetic (PK) studies assess the absorption, distribution, metabolism, and excretion (ADME) of the ADC. A stable linker is expected to result in a longer half-life of the intact ADC in circulation.
| Linker Type | Linker | ADC Target | Animal Model | Key PK Findings | Reference |
| Cleavable (Disulfide) | SPDB | CDH6 | NSG mice | Faster clearance of the ADC compared to total antibody, indicating some linker instability. | [7] |
| Cleavable (Disulfide) | sulfo-SPDB | CDH6 | NSG mice | Similar clearance profile to SPDB-DM4. | [7] |
| Non-Cleavable (Thioether) | SMCC-DM1* | CDH6 | NSG mice | Slower clearance and longer half-life compared to the cleavable linker ADCs, indicating higher plasma stability. | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][9][10]
Materials:
-
Target cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
DM4-ADCs and control antibodies
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the DM4-ADCs and controls in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds.
-
Incubation: Incubate the plates for a predetermined exposure time (typically 72-96 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the ADC concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo Efficacy: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DM4-ADCs in a subcutaneous xenograft model.[11][12]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
DM4-ADCs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment groups.
-
ADC Administration: Administer the DM4-ADCs and vehicle control intravenously (i.v.) at the specified dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors can be excised and weighed at the end of the study.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.[11]
Materials:
-
DM4-ADC
-
Plasma from relevant species (e.g., mouse, rat, human)
-
Incubator at 37°C
-
Immunoaffinity capture reagents (e.g., anti-human IgG beads)
-
LC-MS system
Procedure:
-
Incubation: Incubate the DM4-ADC in plasma at a specified concentration at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Immunoaffinity Capture: Isolate the ADC from the plasma samples using immunoaffinity capture.
-
LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.
-
Data Analysis: Plot the average DAR as a function of time to assess the stability of the ADC in plasma.
Visualizing Key Concepts
References
- 1. researchgate.net [researchgate.net]
- 2. njbio.com [njbio.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Navigating Cross-Reactivity: A Comparative Guide for (R)-DM4-SPDP Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. Among the various linker-payload systems, the combination of the potent maytansinoid derivative (R)-DM4 with the cleavable disulfide linker SPDP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) has garnered considerable attention. The efficacy and safety of these ADCs are critically dependent on their specificity for tumor-associated antigens, with minimal cross-reactivity to normal tissues. This guide provides a comprehensive comparison of the methodologies used to assess the cross-reactivity of (R)-DM4-SPDP based ADCs, alongside illustrative data and a review of alternative technologies.
Understanding the this compound Linker-Payload System
The this compound system is designed for targeted delivery and controlled release of the cytotoxic payload. The SPDP linker attaches to lysine (B10760008) residues on the monoclonal antibody (mAb). This linkage is relatively stable in the bloodstream. Upon internalization of the ADC into the target cancer cell, the disulfide bond within the SPDP linker is cleaved in the reducing environment of the endosomes and lysosomes, releasing the potent microtubule inhibitor, DM4.[1][2] This intracellular release mechanism is intended to minimize systemic toxicity. However, off-target binding of the ADC to normal tissues can lead to unintended cytotoxicity.[3][4]
Comparative Analysis of Cross-Reactivity Assessment
A thorough evaluation of on- and off-target binding is crucial for the preclinical safety assessment of ADCs.[3][5] The primary goal of tissue cross-reactivity (TCR) studies is to identify potential liabilities by examining the binding of the ADC to a comprehensive panel of normal human tissues.[6][7] Due to their high physiological and genetic similarity to humans, non-human primates, particularly cynomolgus monkeys, are often used as a relevant species for these preclinical toxicology studies.[6]
Illustrative Cross-Reactivity Data for a Hypothetical this compound ADC
The following table summarizes hypothetical immunohistochemistry (IHC) data for a fictional anti-HER2-(R)-DM4-SPDP ADC across a panel of human and cynomolgus monkey tissues. This data is representative of typical findings for an ADC with a favorable cross-reactivity profile, demonstrating high specificity for the intended target with minimal off-target binding.
| Tissue | Human Staining Intensity (Cell Type) | Cynomolgus Monkey Staining Intensity (Cell Type) |
| Target Tissue | ||
| Breast Carcinoma | +++ (Epithelial cells) | Not Applicable |
| Normal Tissues | ||
| Adrenal Gland | - | - |
| Bladder | - | - |
| Bone Marrow | - | - |
| Brain (Cerebrum) | - | - |
| Breast | + (Ductal epithelium) | + (Ductal epithelium) |
| Colon | - | - |
| Esophagus | - | - |
| Heart | - | - |
| Kidney | - | - |
| Liver | - | - |
| Lung | +/- (Occasional alveolar epithelium) | +/- (Occasional alveolar epithelium) |
| Lymph Node | - | - |
| Ovary | - | - |
| Pancreas | - | - |
| Peripheral Nerve | - | - |
| Pituitary Gland | - | - |
| Prostate | - | - |
| Salivary Gland | - | - |
| Skin | +/- (Epidermal keratinocytes) | +/- (Epidermal keratinocytes) |
| Small Intestine | - | - |
| Spleen | - | - |
| Stomach | - | - |
| Testis | - | - |
| Thymus | - | - |
| Thyroid | - | - |
| Uterus | - | - |
Staining Intensity Key: +++ (Strong), ++ (Moderate), + (Weak), +/- (Equivocal/Rare), - (Negative)
Experimental Protocols
Accurate and reproducible assessment of cross-reactivity relies on well-defined experimental protocols. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
This is the gold-standard method for evaluating the binding of an ADC to a panel of normal tissues.[6][7]
Objective: To determine the in situ binding profile of an this compound based ADC on a comprehensive panel of frozen human and non-human primate tissues.
Materials:
-
This compound ADC
-
Isotype control antibody conjugated with this compound
-
Frozen tissue sections from a panel of normal human and cynomolgus monkey tissues (FDA recommended panel)
-
Primary antibody against DM4 (for indirect detection)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA)
-
Antigen retrieval solution (if required, though less common for frozen sections)
Procedure:
-
Tissue Sectioning: Cut frozen tissue blocks into 5 µm sections using a cryostat and mount on positively charged slides.
-
Fixation: Fix the sections in cold acetone (B3395972) for 10 minutes and air dry.
-
Blocking: Rehydrate the sections in PBS and block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes. Wash with PBS.
-
Protein Block: Block non-specific protein binding by incubating sections with blocking buffer for 30 minutes at room temperature.
-
Primary Antibody/ADC Incubation: Incubate sections with the this compound ADC or the isotype control ADC at a predetermined optimal concentration (typically in the µg/mL range) overnight at 4°C. In an alternative indirect method, a primary antibody against the payload (DM4) can be used.
-
Secondary Antibody Incubation: Wash slides with PBS. If an indirect method is used, incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Wash slides with PBS. Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Detection: Wash slides with PBS. Apply DAB substrate-chromogen solution and incubate until the desired brown color develops.
-
Counterstaining: Wash slides with distilled water. Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.
-
Analysis: A board-certified pathologist evaluates the slides for the presence, intensity, and localization of staining in different cell types.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Screening
ELISA can be used as a high-throughput method to screen for ADC binding against a panel of tissue homogenates or purified antigens.
Objective: To quantify the binding of an this compound based ADC to a panel of tissue protein extracts.
Materials:
-
This compound ADC
-
Isotype control ADC
-
Tissue protein lysates from various normal tissues
-
ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-human IgG-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat ELISA plate wells with 100 µL of tissue protein lysate (e.g., 10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer. Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
ADC Incubation: Wash the plate. Add serial dilutions of the this compound ADC or isotype control ADC to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of anti-human IgG-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Development: Wash the plate. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of ADC bound to the tissue lysate.
Flow Cytometry for Cell-Surface Cross-Reactivity
Flow cytometry is ideal for assessing the binding of an ADC to specific cell populations within a heterogeneous sample, such as peripheral blood mononuclear cells (PBMCs).
Objective: To determine the binding of an this compound based ADC to different cell subsets in suspension.
Materials:
-
This compound ADC (fluorescently labeled or for indirect staining)
-
Isotype control ADC
-
Cell suspension (e.g., PBMCs)
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD19, CD14)
-
Secondary anti-human IgG antibody conjugated to a fluorophore (for indirect staining)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the target cells.
-
Blocking: Block Fc receptors by incubating the cells with human IgG or a commercial Fc block reagent.
-
ADC Incubation: Incubate the cells with the fluorescently labeled this compound ADC or isotype control ADC for 30 minutes at 4°C in the dark.
-
Cell Surface Marker Staining: Wash the cells with FACS buffer. Incubate with a cocktail of fluorochrome-conjugated antibodies against cell surface markers to identify different cell populations.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data to determine the percentage of cells in each subpopulation that bind to the ADC and the mean fluorescence intensity of the positive populations.
Visualizing Workflows and Mechanisms
Graphviz diagrams are provided below to illustrate key processes in the assessment and action of this compound based ADCs.
Caption: Mechanism of action of an this compound based ADC.
Caption: Experimental workflow for IHC-based tissue cross-reactivity.
Caption: Signaling pathway of DM4-induced apoptosis.
Alternative ADC Technologies
While the this compound system is effective, the field of ADC development is continually evolving. Below is a comparison with other linker-payload technologies.
| Linker Type | Payload Class | Mechanism of Release | Key Features | Representative ADCs |
| Cleavable | ||||
| Disulfide (e.g., SPDP, SPDB) | Maytansinoids (DM1, DM4) | Reduction in the intracellular environment | Susceptible to premature release in circulation, but can enable bystander effect. | Mirvetuximab soravtansine, Anetumab ravtansine |
| Peptide (e.g., Val-Cit) | Auristatins (MMAE, MMAF) | Protease (e.g., Cathepsin B) cleavage in lysosomes | Generally stable in circulation; enables bystander effect. | Brentuximab vedotin, Polatuzumab vedotin |
| Hydrazone | Doxorubicin derivatives | Acid hydrolysis in endosomes/lysosomes | pH-sensitive; can be less stable in circulation. | Gemtuzumab ozogamicin (B1678132) (withdrawn, then re-approved) |
| Non-Cleavable | ||||
| Thioether (e.g., SMCC) | Maytansinoids (DM1) | Antibody degradation in lysosomes | Highly stable in circulation; no bystander effect. The active metabolite is the payload attached to the linker and a lysine residue. | Trastuzumab emtansine (Kadcyla®) |
The choice of linker and payload combination is a critical aspect of ADC design, influencing its stability, potency, and toxicity profile. The bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, is a potential advantage of cleavable linkers but can also contribute to off-target toxicity if the ADC binds to normal tissue.[8]
Conclusion
The preclinical evaluation of cross-reactivity is a cornerstone of safe and effective ADC development. For this compound based ADCs, a combination of IHC, ELISA, and flow cytometry provides a comprehensive understanding of on- and off-target binding profiles. While these ADCs have shown significant promise, careful consideration of their potential for cross-reactivity and the selection of appropriate preclinical models are paramount. The continuous innovation in linker-payload technologies offers exciting new avenues for improving the therapeutic index of next-generation ADCs.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prisysbiotech.com [prisysbiotech.com]
- 6. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
In Vivo Efficacy of (R)-DM4-SPDP and Other Tubulin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the maytansinoid derivative (R)-DM4-SPDP, delivered via an antibody-drug conjugate (ADC), and other prominent tubulin inhibitors, namely maytansine, vincristine (B1662923), and paclitaxel (B517696). The information is curated from preclinical studies to assist in the evaluation and development of next-generation microtubule-targeting agents.
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo antitumor activity of this compound (as an ADC), vincristine, and paclitaxel in various xenograft models. Direct head-to-head comparative studies are limited; therefore, the data is presented for each compound with details of the experimental models to allow for a cross-study evaluation.
Table 1: In Vivo Efficacy of this compound Antibody-Drug Conjugate (huC242-SPDB-DM4)
| Tumor Model | Mouse Strain | Dosing Regimen | Key Efficacy Readout | Reference |
| COLO 205 (human colon cancer) | SCID Mice | Single intravenous (IV) dose | Dose-dependent tumor growth inhibition | [1] |
| HT-29 (human colon cancer) | SCID Mice | Single intravenous (IV) dose | Significant tumor growth inhibition | [1] |
| N87 (human gastric cancer) | Not Specified | Single intravenous (IV) dose of 3.4 mg/kg | Complete tumor regression | [2] |
Table 2: In Vivo Efficacy of Vincristine
| Tumor Model | Mouse Strain | Dosing Regimen | Key Efficacy Readout | Reference |
| Acute Lymphoblastic Leukemia (ALL) Xenograft | Not Specified | Intraperitoneal (IP) administration | Prolonged survival of ALL xenograft mice | [3] |
| Ewing Sarcoma (orthotopic) | Not Specified | 50 µg intratumoral single dose | Decreased tumor growth | [1] |
| Human Melanoma (M14) | Not Specified | Not Specified | Marked reduction of tumor growth | Not Specified |
Table 3: In Vivo Efficacy of Paclitaxel
| Tumor Model | Mouse Strain | Dosing Regimen | Key Efficacy Readout | Reference |
| Appendiceal Adenocarcinoma (TM00351 PDX) | NSG Mice | 25.0 mg/kg intraperitoneal (IP), weekly for 3 weeks (2 cycles) | 77.9% tumor growth reduction vs. control | [4] |
| Appendiceal Adenocarcinoma (PMP-2 PDX) | NSG Mice | 25.0 mg/kg intraperitoneal (IP), weekly for 3 weeks (2 cycles) | 98.6% tumor growth reduction vs. control | [4] |
| Appendiceal Adenocarcinoma (PMCA-3 PDX) | NSG Mice | 25.0 mg/kg intraperitoneal (IP), weekly for 3 weeks (2 cycles) | 85.6% tumor growth reduction vs. control | [4] |
| Human Lung Cancer Xenografts (A549, NCI-H23, NCI-H460, DMS-273) | Nude Mice | 12 and 24 mg/kg/day intravenous (IV) for 5 days | Statistically significant tumor growth inhibition | [5] |
| Pancreatic Cancer (PANC-1) | NOD/SCID Mice | 10 mg/kg intravenous (IV), once weekly for 30 days | Tumor shrinkage | [6] |
Experimental Protocols
Detailed methodologies for in vivo xenograft studies are crucial for the reproducibility and interpretation of results. Below are representative protocols for establishing and utilizing xenograft models for the evaluation of tubulin inhibitors.
General Xenograft Model Protocol
This protocol outlines the general steps for establishing a subcutaneous xenograft model, which is a commonly used method for evaluating the in vivo efficacy of anticancer agents.[7]
-
Cell Culture: Human tumor cell lines (e.g., COLO 205 for colon cancer, A549 for lung cancer) are cultured in appropriate media and conditions to ensure logarithmic growth.
-
Animal Model: Immunodeficient mice, such as athymic nude or SCID mice, are used to prevent rejection of the human tumor cells.[7]
-
Tumor Cell Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel mixture) is injected subcutaneously into the flank of the mice.[8]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is often calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., DM4-ADC, vincristine, paclitaxel) and vehicle control are administered according to the specified dosing regimen (e.g., intravenously, intraperitoneally).
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Body weight is also measured regularly as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.
Specific Administration Protocols
Vincristine Sulfate (B86663) Administration:
-
Preparation: Vincristine sulfate is typically dissolved in sterile 0.9% Sodium Chloride Injection to the desired concentration.[1]
-
Intravenous (IV) Injection: The solution is injected slowly into a lateral tail vein of a restrained mouse. Warming the tail can help dilate the veins for easier injection.[1]
-
Intraperitoneal (IP) Injection: The needle is inserted into the lower quadrant of the abdomen, avoiding the midline.[1]
Paclitaxel Administration:
-
Formulation: Due to its poor water solubility, paclitaxel is often formulated in a vehicle such as a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol, which is then diluted with saline before injection.[9]
-
Intravenous (IV) Injection: Administered via the tail vein. The solution should be clear and administered shortly after preparation to avoid precipitation.[9]
-
Intraperitoneal (IP) Injection: Injected into the peritoneal cavity.
Antibody-Drug Conjugate (e.g., DM4-ADC) Administration:
-
Preparation: ADCs are typically formulated in a buffered saline solution.
-
Administration: Commonly administered intravenously to ensure systemic distribution and targeting of the antibody to the tumor antigen.[8]
Signaling Pathways and Mechanisms of Action
Tubulin inhibitors exert their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.
Maytansinoid (this compound) and Vincristine Signaling Pathway
Maytansinoids, including DM4, and vinca (B1221190) alkaloids like vincristine, bind to the β-tubulin subunit and inhibit microtubule polymerization. This leads to the disassembly of microtubules, mitotic spindle disruption, and ultimately, apoptosis.
Caption: Mechanism of Maytansinoid and Vincristine Action.
Paclitaxel Signaling Pathway
In contrast to maytansinoids and vincristine, paclitaxel stabilizes microtubules by promoting their assembly and preventing depolymerization. This leads to the formation of non-functional microtubule bundles, mitotic arrest, and apoptosis.[9]
Caption: Mechanism of Paclitaxel Action.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of a tubulin inhibitor using a xenograft model.
Caption: In Vivo Xenograft Study Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecules that mitigate vincristine‐induced neurotoxicity while sensitizing leukemia cells to vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
(R)-DM4-SPDP Under the Microscope: A Comparative Guide to Maytansinoid Derivatives in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the landscape of antibody-drug conjugates (ADCs) is one of continuous innovation. The choice of cytotoxic payload and its associated linker is a critical determinant of an ADC's therapeutic index. This guide provides a comprehensive benchmark of the maytansinoid derivative (R)-DM4-SPDP against other prominent maytansinoids, offering a detailed comparison of their performance based on available preclinical data.
Maytansinoids, potent microtubule-inhibiting agents, have emerged as a cornerstone in the development of ADCs.[1] Their ability to induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells makes them highly effective payloads.[2] Derivatives such as DM1 (emtansine) and DM4 (soravtansine) are among the most clinically studied maytansinoids.[1] The focus of this guide, this compound, combines the DM4 payload with a cleavable SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) linker. The design of the linker is as crucial as the payload itself, influencing the ADC's stability in circulation and the efficiency of payload release within the target tumor cell.[3][4]
Mechanism of Action: A Shared Pathway to Cell Death
Maytansinoid-based ADCs, including those utilizing this compound, share a common mechanism of action. Upon binding to a target antigen on the surface of a cancer cell, the ADC is internalized. Inside the cell, the linker is cleaved, releasing the maytansinoid payload. The free maytansinoid then binds to tubulin, disrupting microtubule dynamics. This interference with the cellular machinery essential for cell division leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
Figure 1. Mechanism of action of a maytansinoid ADC.
Performance Benchmarking: In Vitro and In Vivo Data
The true measure of an ADC's potential lies in its performance in preclinical models. This section summarizes available data comparing this compound and other maytansinoid derivatives in terms of their cytotoxicity against cancer cell lines and their anti-tumor efficacy in vivo.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a cytotoxic agent. While direct head-to-head studies across a wide range of cell lines are limited, the available data suggests that both DM1 and DM4-based ADCs exhibit potent, sub-nanomolar cytotoxicity against antigen-positive cancer cells. The choice of linker and the specific antibody can influence the final potency.
| ADC Configuration | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| CDH6-SMCC-DM1 | CDH6 | OVCAR3 | Not Reported | [5] |
| CDH6-SPDB-DM4 | CDH6 | OVCAR3 | Not Reported | [5] |
| CDH6-sulfo-SPDB-DM4 | CDH6 | OVCAR3 | Not Reported | [5] |
In Vivo Anti-Tumor Efficacy
Preclinical xenograft models provide a critical assessment of an ADC's ability to control tumor growth in a living system. A comparative study on a CDH6-targeting ADC in an OVCAR3 ovarian cancer xenograft model demonstrated the impact of the linker-payload combination on anti-tumor activity.[5]
| ADC Configuration | Dose (mg/kg) | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| CDH6-SMCC-DM1 | 5 | OVCAR3 | Significant tumor growth inhibition | [5] |
| CDH6-SPDB-DM4 | 5 | OVCAR3 | Superior tumor growth inhibition compared to SMCC-DM1 | [5] |
| CDH6-sulfo-SPDB-DM4 | 1.25, 2.5, 5 | OVCAR3 | Dose-dependent tumor regression | [5] |
Note: The data indicates that the cleavable SPDB linker in combination with DM4 resulted in more potent anti-tumor activity compared to the non-cleavable SMCC linker with DM1 in this specific model.
The Critical Role of the Linker: Stability and Bystander Effect
The linker connecting the maytansinoid to the antibody is a key determinant of the ADC's overall performance, influencing its stability in circulation and its ability to induce bystander killing.
Linker Stability and Pharmacokinetics
The stability of the linker is paramount to prevent premature release of the cytotoxic payload in the bloodstream, which can lead to off-target toxicity. Studies have shown that the steric hindrance around the disulfide bond in linkers like SPDB can enhance plasma stability compared to less hindered linkers like SPDP. This increased stability can lead to a longer ADC half-life and greater exposure of the tumor to the ADC.[4]
| Linker Type | Steric Hindrance | Relative Plasma Stability |
| SPDP | Less Hindered | Lower |
| SPP | Moderately Hindered | Moderate |
| SPDB | More Hindered | Higher |
| SMCC (non-cleavable) | N/A | Highest |
Bystander Killing Effect
The bystander effect refers to the ability of a released payload to diffuse out of the target cancer cell and kill neighboring, antigen-negative cancer cells.[6][7] This is a crucial property for treating heterogeneous tumors where not all cells express the target antigen. For the bystander effect to occur, a cleavable linker is essential to release the payload in its free, membrane-permeable form.[7] The hydrophobicity of the released maytansinoid metabolite is a key factor influencing its ability to cross cell membranes and exert a bystander effect.[8][9] Payloads released from cleavable linkers like SPDP and SPDB are generally more capable of inducing bystander killing than the charged metabolites released from non-cleavable linkers like SMCC.[7][10]
Figure 2. The bystander killing effect.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of comparative data, detailed experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of maytansinoid ADCs against cancer cell lines.
1. Cell Culture and Seeding:
-
Culture antigen-positive and antigen-negative cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells and seed them into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
2. ADC Treatment:
-
Prepare serial dilutions of the maytansinoid ADCs and control antibodies in culture media.
-
Remove the existing media from the 96-well plates and add the ADC dilutions to the respective wells.
-
Incubate the plates for a period of 72 to 120 hours, as tubulin inhibitors often induce delayed cell killing.[11]
3. MTT Reagent Addition and Incubation:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization and Absorbance Reading:
-
Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and use a sigmoidal dose-response curve to determine the IC50 value.[11]
Figure 3. Workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Model Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of maytansinoid ADCs in a mouse xenograft model.
1. Cell Implantation:
-
Subcutaneously implant a suspension of human tumor cells into the flank of immunodeficient mice.
-
Monitor the mice until tumors reach a predetermined size (e.g., 100-200 mm³).
2. Animal Grouping and Dosing:
-
Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, non-binding control ADC, and different maytansinoid ADC groups).
-
Administer the ADCs intravenously at specified doses and schedules.
3. Tumor Growth Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint.
4. Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
5. Pharmacokinetic Analysis (Optional):
-
Collect blood samples at various time points after ADC administration.
-
Use ELISA or LC-MS/MS to measure the concentration of the total antibody and the ADC in the plasma to assess linker stability and clearance rates.[12][13]
Conclusion
The selection of a maytansinoid derivative and an appropriate linker is a multifaceted decision in ADC development. While this compound offers the advantage of a cleavable linker, which is crucial for bystander killing, its relative in vivo stability and efficacy must be carefully weighed against other derivatives. Head-to-head preclinical studies under standardized conditions are essential for making informed decisions. This guide provides a framework for such comparisons, emphasizing the importance of quantitative data, detailed methodologies, and a thorough understanding of the underlying mechanisms of action. As the field of ADCs continues to evolve, a data-driven approach to payload and linker selection will be paramount in developing the next generation of targeted cancer therapies.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. genemedi.net [genemedi.net]
Assessing Reproducibility in Antibody-Drug Conjugate Experiments: A Comparative Guide to (R)-DM4-SPDP
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the performance and experimental reproducibility of the DM4-SPDP linker-payload system in antibody-drug conjugates (ADCs) compared to common alternatives.
This guide provides an objective comparison of the (R)-DM4-SPDP system with other widely used ADC components, supported by experimental data and detailed protocols to enhance reproducibility. The information is tailored for researchers aiming to select the optimal components for their therapeutic candidates and ensure reliable, repeatable experimental outcomes.
Comparative Performance Analysis
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the choice of its linker and cytotoxic payload. The this compound system combines the potent microtubule inhibitor DM4 with a cleavable disulfide linker, SPDP. Its performance is best understood in comparison to other established technologies, such as those using the maytansinoid DM1 with a non-cleavable SMCC linker or auristatins like MMAE and MMAF with cleavable linkers.
In Vitro Cytotoxicity
The intrinsic potency of the cytotoxic payload is a key determinant of an ADC's effectiveness. The following table summarizes the comparative in vitro cytotoxicity of different payloads conjugated to a HER2-targeting affibody molecule, which serves as a surrogate for antibody-targeting to compare payload potency.
| Drug Conjugate | Payload Type | Target Cell Line | IC50 (nM) |
| ZHER2-ABD-mcMMAF | Auristatin | SKOV-3 (High HER2) | 0.18 |
| ZHER2-ABD-mcDM1 | Maytansinoid | SKOV-3 (High HER2) | 12 |
| ZHER2-ABD-mcMMAE | Auristatin | SKOV-3 (High HER2) | >1000 |
| Data sourced from a study comparing different payloads on an affibody-drug conjugate platform.[1] |
In Vivo Efficacy
Reproducible in vivo efficacy is the gold standard for ADC development. The choice of linker significantly impacts an ADC's stability and therapeutic window. The following data compares the in vivo anti-tumor activity of a Cadherin-6 (CDH6)-targeting antibody conjugated with either the cleavable SPDB-DM4 or the non-cleavable SMCC-DM1 linker-payload systems in a mouse xenograft model.
| ADC (5 mg/kg single dose) | Linker-Payload | Tumor Model | Outcome |
| CDH6-ADC | SPDB-DM4 | OVCAR3 Xenograft | Significant tumor regression |
| CDH6-ADC | SMCC-DM1 | OVCAR3 Xenograft | Moderate tumor growth inhibition |
| This data highlights the superior in vivo performance of the cleavable disulfide linker construct in this specific model. |
Physicochemical and Toxicity Profile Comparison
| Feature | This compound | DM1-SMCC | MMAE-VC |
| Payload Class | Maytansinoid | Maytansinoid | Auristatin |
| Linker Type | Cleavable (Disulfide) | Non-cleavable (Thioether) | Cleavable (Peptide) |
| Release Mechanism | Reduction in cytoplasm | Antibody degradation in lysosome | Protease (e.g., Cathepsin B) cleavage in lysosome |
| Bystander Effect | Yes (cell-permeable payload) | No (charged metabolite) | Yes (cell-permeable payload) |
| Plasma Stability | Moderate; steric hindrance can improve stability.[2] | High | Generally high, but can be susceptible to premature cleavage in rodent plasma.[3] |
| Reported Toxicities | Ocular toxicities are most common.[2] | Thrombocytopenia, neutropenia, gastrointestinal effects.[2] | Peripheral neuropathy, neutropenia.[2] |
| Hydrophobicity | Maytansinoid-based ADCs are generally less hydrophobic than auristatin-based ones.[4][5] | Maytansinoid-based ADCs are generally less hydrophobic.[4][5] | Auristatin-based ADCs are generally more hydrophobic.[4][5] |
Key Experimental Protocols for Reproducibility
Achieving reproducible results hinges on meticulous adherence to standardized protocols. Below are detailed methodologies for key experiments in ADC characterization.
Protocol 1: ADC Generation via SPDP Linker
This protocol outlines the conjugation of a drug-linker, such as this compound, to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction buffer (e.g., PBS with EDTA)
-
Desalting columns (e.g., Zeba Spin)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction (for Cysteine Conjugation):
-
Incubate the antibody with a controlled molar excess of a reducing agent like TCEP to reduce interchain disulfide bonds. The amount of reducing agent is critical for controlling the final Drug-to-Antibody Ratio (DAR).
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with reaction buffer.
-
-
Conjugation Reaction:
-
Immediately add the this compound solution to the reduced and purified antibody. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. The pyridyldithiol group of SPDP reacts with the newly formed free thiols on the antibody.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components. Size Exclusion Chromatography (SEC) is commonly used to separate the higher molecular weight ADC from smaller molecules.
-
-
Characterization:
-
Characterize the purified ADC for concentration (UV-Vis), aggregation (SEC), and average DAR.
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after ADC treatment.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
Purified ADC, unconjugated antibody (isotype control)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control.
-
Incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours for microtubule inhibitors).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Plot viability versus ADC concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 3: In Vivo Plasma Stability Assay
This assay assesses the stability of the ADC in circulation by measuring the change in DAR over time.
Materials:
-
ADC of interest
-
Animal model (e.g., mice or rats)
-
Plasma (from the corresponding animal species)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
In Vitro Incubation:
-
Spike the ADC into plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
ADC Isolation:
-
At each time point, isolate the ADC from the plasma matrix using immunoaffinity capture beads.
-
-
Analysis by LC-MS:
-
Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) under denaturing conditions to determine the mass of the intact ADC or its subunits.
-
Deconvolute the mass spectra to identify the different drug-loaded species.
-
-
Data Analysis:
-
Calculate the average DAR at each time point. A decrease in the average DAR over time indicates linker cleavage and payload loss, providing a measure of in vivo stability.
-
Visualizing Experimental Workflows and Mechanisms
To ensure clarity in experimental design and understanding of molecular interactions, the following diagrams illustrate key processes.
References
- 1. A comparison of affibody conjugates loaded with auristatin and maytansine derived drugs [diva-portal.org]
- 2. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (R)-DM4-SPDP: A Guide for Laboratory Professionals
Disclaimer: (R)-DM4-SPDP is a highly potent cytotoxic agent and a component of antibody-drug conjugates (ADCs). All handling and disposal procedures must be conducted in strict accordance with your institution's environmental health and safety (EHS) guidelines and all applicable local, state, and federal regulations. This document provides essential safety and logistical information, but it is not a substitute for institutional protocols and a thorough risk assessment.
This compound and other maytansinoid-based compounds are hazardous and require specialized handling to prevent occupational exposure and environmental contamination.[1][2][3][4] The primary routes of exposure are inhalation, dermal contact, and ingestion. Due to the high potency of these compounds, meticulous adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to:
-
Gloves: Double gloving with chemotherapy-rated gloves is recommended.
-
Gown: A disposable, solid-front, back-closing gown.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the operation and the potential for aerosol generation.
All PPE used during the handling and disposal process should be considered contaminated and disposed of as cytotoxic waste.[5]
Recommended Chemical Inactivation and Disposal Procedure
For laboratories that must chemically inactivate small quantities of this compound waste before collection by a licensed disposal service, the following two-step procedure is recommended. This procedure is based on the chemical properties of the SPDP linker and general methods for the degradation of cytotoxic compounds. It is crucial that this procedure be validated by your institution's EHS department before implementation.
Step 1: Cleavage of the SPDP Disulfide Linker
The SPDP linker contains a disulfide bond that can be cleaved by a reducing agent such as dithiothreitol (B142953) (DTT).[6] This step separates the cytotoxic maytansinoid (DM4) from its delivery moiety.
Experimental Protocol:
-
Working in a certified chemical fume hood, dilute the aqueous waste containing this compound to a concentration of less than 1 mg/mL.
-
For every 1 mL of waste solution, add a solution of DTT to achieve a final concentration of 25 mM.
-
Adjust the pH of the solution to between 7 and 9.
-
Allow the reaction to proceed at room temperature for a minimum of 2 hours with gentle stirring.
Step 2: Degradation of the DM4 Payload
Following the cleavage of the linker, the cytotoxic DM4 component must be degraded. Sodium hypochlorite (B82951) (bleach) has been shown to be effective in degrading various antineoplastic drugs.[7][8]
Experimental Protocol:
-
To the reaction mixture from Step 1, add a volume of concentrated sodium hypochlorite solution (e.g., household bleach, typically 5.25-8.25% NaOCl) to achieve a final concentration of at least 5%. Be aware that this reaction may be exothermic.
-
Stir the mixture at room temperature for a minimum of 12 hours to ensure complete degradation of the maytansinoid.
-
After the incubation period, neutralize the excess sodium hypochlorite by adding a solution of sodium thiosulfate.
-
The final solution should be pH-neutralized before disposal.
Quantitative Data for Chemical Inactivation
| Parameter | Value | Unit | Notes |
| SPDP Linker Cleavage | |||
| Reagent | Dithiothreitol (DTT) | - | |
| DTT Concentration | 25 | mM | [6] |
| pH | 7 - 9 | - | [6] |
| Reaction Time | ≥ 2 | hours | |
| Temperature | Room Temperature | °C | |
| DM4 Degradation | |||
| Reagent | Sodium Hypochlorite | - | |
| NaOCl Concentration | ≥ 5 | % | [7][8] |
| Reaction Time | ≥ 12 | hours | |
| Temperature | Room Temperature | °C |
Disposal of Treated Waste
The final, chemically treated, and neutralized solution should be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines. Do not dispose of this waste down the drain. All solid waste, including contaminated PPE, labware, and cleaning materials, must be segregated and disposed of in designated cytotoxic waste containers.[5][9]
Decontamination of Spills and Equipment
In the event of a spill, or for routine decontamination of equipment and work surfaces, the following procedure should be followed:
-
Containment: Cordon off the spill area and alert laboratory personnel.
-
PPE: Don the appropriate PPE as described above.
-
Absorption: For liquid spills, absorb the material with an inert absorbent pad or material.
-
Cleaning: Clean the affected area with a detergent solution and water.[4]
-
Decontamination: Wipe the area with a 5% sodium hypochlorite solution and allow a contact time of at least 15 minutes.
-
Rinsing: Rinse the area with water to remove the bleach residue.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
For routine equipment decontamination, a similar wash, decontaminate, and rinse procedure should be followed.[10][11][12][13][14]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evaluation and safe handling of ADCs and their toxic payloads: Part 1 [cleanroomtechnology.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 7. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 10. ndep.nv.gov [ndep.nv.gov]
- 11. epa.gov [epa.gov]
- 12. maine.gov [maine.gov]
- 13. mdeq.ms.gov [mdeq.ms.gov]
- 14. energy.gov [energy.gov]
Essential Safety and Logistics for Handling (R)-DM4-SPDP
(R)-DM4-SPDP , a potent agent-linker conjugate, requires stringent safety protocols to ensure the well-being of laboratory personnel. Due to its cytotoxic nature, meticulous handling, and disposal are paramount. This guide provides immediate and essential safety information, operational plans, and disposal procedures for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when working with this compound. The following table summarizes the required PPE for handling this cytotoxic compound.[1]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves.[1] | Provides an extra layer of protection against contamination and allows for safe removal of the outer glove if compromised.[1] |
| Gown | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs. The gown should fasten in the back.[1] | Prevents skin contact with the compound and minimizes the risk of contaminating personal clothing.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | Protects the eyes from splashes or aerosols of the hazardous material.[1] |
| Respiratory Protection | An N95 respirator or higher should be used, especially when handling the powdered form of the compound.[1] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2][3] | Prevents inhalation of airborne particles of the cytotoxic agent.[1] |
| Shoe Covers | Disposable shoe covers.[1] | Protects personal footwear from contamination and prevents the spread of the compound outside the designated handling area.[1] |
Note: Occupational Exposure Limits (OELs) for this compound are not established.[2][3][4][5][6] Therefore, handling should always occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure risk.[2][7]
Operational Plans: Handling and Experimental Protocols
Safe handling of this compound involves a systematic workflow from preparation to post-handling decontamination. All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet.[2][5]
Reconstitution of this compound
This compound is typically supplied as a solid. Reconstitution should be performed with care to avoid the generation of dust or aerosols.[2]
Materials:
-
This compound vial
-
Appropriate solvent (e.g., DMSO)[8]
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Appropriate PPE (as detailed in the table above)
Procedure:
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Carefully uncap the vial inside the chemical fume hood.
-
Using a calibrated micropipette, add the required volume of the recommended solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration.[8]
-
Recap the vial securely and vortex gently until the solid is completely dissolved.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.[6]
General Antibody-Drug Conjugation Protocol
This compound is used to create antibody-drug conjugates (ADCs).[9][] The SPDP linker contains an NHS ester that reacts with primary amines on the antibody and a pyridyldithiol group that can react with sulfhydryls.[11][12][13]
Procedure:
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Linker Reaction:
-
Dissolve the this compound in an organic solvent like DMSO to prepare a stock solution.[14]
-
Add the this compound solution to the antibody solution at a specific molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature or as specified in your protocol.
-
-
Purification: Remove excess linker and byproducts using a desalting column or size exclusion chromatography.[14][]
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
Emergency Procedures: Spill Management
Immediate and appropriate response to a spill is critical to prevent exposure and contamination.[16][17] A cytotoxic spill kit should be readily accessible in all areas where this compound is handled.[16][18]
Spill Cleanup Workflow
Disposal Plan
All materials contaminated with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.[1]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container.[1]
-
Solid Waste: Contaminated items such as gloves, gowns, shoe covers, pipette tips, and vials must be placed in a designated, puncture-proof, and clearly labeled cytotoxic solid waste container.[1]
-
Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container that is also labeled for cytotoxic waste.[1]
All cytotoxic waste containers must be handled by trained personnel and disposed of through a certified hazardous waste management facility, typically via high-temperature incineration.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. policy.nshealth.ca [policy.nshealth.ca]
- 8. DM4-SPDP | Drug-Linker Conjugates for ADC | 2245698-48-8 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 13. covachem.com [covachem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 16. england.nhs.uk [england.nhs.uk]
- 17. dvm360.com [dvm360.com]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
